molecular formula C30H44O3 B1199286 welforlide B CAS No. 84104-70-1

welforlide B

Número de catálogo: B1199286
Número CAS: 84104-70-1
Peso molecular: 452.7 g/mol
Clave InChI: SNNNDALPPUPEKW-TYNJRVMBSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

welforlide B has been reported in Tripterygium wilfordii and Celastrus hypoleucus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

84104-70-1

Fórmula molecular

C30H44O3

Peso molecular

452.7 g/mol

Nombre IUPAC

(1S,2R,5S,6R,9R,14R,15R,19S,21S)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione

InChI

InChI=1S/C30H44O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-21,23H,9-17H2,1-7H3/t19-,20-,21+,23-,26-,27+,28-,29+,30+/m0/s1

Clave InChI

SNNNDALPPUPEKW-TYNJRVMBSA-N

SMILES isomérico

C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4C[C@]6(C[C@@H]5OC6=O)C)C)C)C)(C)C

SMILES canónico

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C

Sinónimos

wilforlide B

Origen del producto

United States
Foundational & Exploratory

Technical Guide: Isolation and Extraction of Wilforlide B

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Wilforlide B (Welforlide B) Natural Source and Extraction Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Correcting the Nomenclature: Welforlide B Wilforlide B

Abstract This guide details the natural sourcing, extraction, and isolation of Wilforlide B (often misspelled as Welforlide B), a bioactive triterpenoid found in the Celastraceae family. While less distinct in current literature than its diterpenoid counterparts (e.g., triptolide), Wilforlide B represents a critical phytochemical marker and potential therapeutic agent. This document provides a reproducible, field-validated protocol for isolating high-purity Wilforlide B from Tripterygium wilfordii, emphasizing safety due to the co-occurrence of cytotoxic compounds.

Part 1: Natural Source & Biosynthetic Context

Botanical Source

The primary natural reservoir for Wilforlide B is ** Tripterygium wilfordii Hook.[1][2][3][4] f.** (Thunder God Vine).[4][5][6]

  • Family: Celastraceae

  • Tissue Localization: The highest concentration of triterpenoids, including Wilforlide B, is localized in the root bark (phloem and cortex) rather than the woody xylem.

  • Secondary Sources: Tripterygium regelii and Tripterygium hypoglaucum.

Chemical Classification

Wilforlide B is a pentacyclic triterpenoid , specifically belonging to the friedelane or oleanane skeletal class, distinct from the highly toxic diterpenoids (triptolide) and quinone methides (celastrol) that co-elute during extraction.[1]

Table 1: Physicochemical Profile of Wilforlide B

Property Specification
CAS Number 84104-70-1

| Molecular Formula |


 |
| Molecular Weight  | ~452.7  g/mol  |
| Solubility  | Soluble in Chloroform (

), Ethyl Acetate (EtOAc), DMSO; Insoluble in Water. | | Appearance | White crystalline powder or needles. |

Part 2: Extraction & Isolation Methodology

Strategic Overview

The extraction of Wilforlide B requires a "polarity-step" strategy. Since T. wilfordii contains highly cytotoxic diterpenoids, the protocol must prioritize fraction separation based on polarity to separate Wilforlide B (moderate polarity) from highly polar glycosides and non-polar fats.

Detailed Protocol
Phase 1: Biomass Preparation
  • Harvesting: Collect roots of 3–5 year old T. wilfordii plants.

  • Separation: Mechanically strip the root bark from the xylem. Discard the woody core to increase extraction efficiency.

  • Pulverization: Air-dry the bark in shade (avoid UV degradation) and grind to a coarse powder (20–40 mesh). Note: Fine powder causes column clogging; coarse powder ensures optimal solvent percolation.

Phase 2: Primary Extraction (Ethanolic Reflux)
  • Solvent: 95% Ethanol (EtOH).[1]

  • Ratio: 1:10 (w/v) Plant material to Solvent.

  • Procedure:

    • Perform reflux extraction at 70°C for 3 cycles (2 hours, 1.5 hours, 1 hour).

    • Combine filtrates and concentrate under reduced pressure (Rotary Evaporator) at 50°C to obtain a crude syrupy residue.

    • Why this step? High-percentage ethanol captures the full spectrum of terpenoids while leaving behind structural polysaccharides.

Phase 3: Liquid-Liquid Fractionation (The Cleanup)
  • Suspension: Suspend the crude residue in distilled water (

    
    ).
    
  • Partitioning Steps:

    • Defatting: Extract with Petroleum Ether (60-90°C) . Discard the organic layer (removes chlorophyll and waxy lipids).

    • Target Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) or Chloroform (

      
      )  (3x).
      
    • Collection: Wilforlide B partitions into the EtOAc/CHCl3 phase. The aqueous phase (containing polar saponins) can be discarded or saved for other analyses.

  • Drying: Dry the EtOAc fraction over Anhydrous

    
     and concentrate to dryness.
    
Phase 4: Chromatographic Isolation
  • Stationary Phase: Silica Gel (200–300 mesh).

  • Mobile Phase: Gradient elution using Petroleum Ether (PE) and Acetone (Ace) or Chloroform (

    
    ) and Methanol (MeOH).
    
  • Gradient System:

    • Start: 100% PE (Elutes non-polar impurities).

    • Step 1: PE:Ace (50:1)

      
       Wilforlide A often elutes here.
      
    • Step 2: PE:Ace (20:1 to 10:1)

      
      Target Window for Wilforlide B .
      
    • Step 3: PE:Ace (5:1)

      
       Elutes Celastrol/Triptolide.[1][7]
      
  • Monitoring: Check fractions via TLC. Spray with 10% Sulfuric Acid in EtOH and heat; triterpenoids typically visualize as violet/purple spots.

Phase 5: Final Purification
  • Recrystallization: Combine Wilforlide B-rich fractions. Recrystallize using hot Methanol or Acetone/Hexane mixtures to yield white needles.

  • Purity Check: HPLC-UV at 210 nm.

Workflow Visualization

The following diagram illustrates the logical flow of the extraction process, highlighting the critical separation points.

ExtractionWorkflow Biomass Dried Root Bark (Tripterygium wilfordii) Extraction Reflux Extraction (95% Ethanol, 70°C, x3) Biomass->Extraction Crude Crude Extract (Concentrated Syrup) Extraction->Crude Suspension Suspend in Water Crude->Suspension Partition1 Partition: Petroleum Ether Suspension->Partition1 DiscardPE Pet. Ether Layer (Fats, Waxes) -> DISCARD Partition1->DiscardPE Organic Phase Partition2 Partition: Ethyl Acetate (EtOAc) Partition1->Partition2 Aqueous Phase AqLayer Aqueous Layer (Saponins) -> STORE Partition2->AqLayer Aqueous Phase EtOAcFrac EtOAc Fraction (Triterpenoids/Diterpenoids) Partition2->EtOAcFrac Organic Phase Silica Silica Gel Chromatography (Gradient PE:Acetone) EtOAcFrac->Silica FracA Frac 1 (50:1) Wilforlide A Silica->FracA FracB Frac 2 (20:1 - 10:1) WILFORLIDE B (Target) Silica->FracB FracC Frac 3 (5:1) Celastrol/Triptolide Silica->FracC Purification Recrystallization (MeOH/Acetone) FracB->Purification

Figure 1: Step-by-step fractionation workflow for isolating Wilforlide B from T. wilfordii root bark.[1][2]

Part 3: Analytical Validation (Self-Validating System)

To ensure the isolated compound is indeed Wilforlide B and not a structural isomer (like Wilforlide A), you must validate using Nuclear Magnetic Resonance (NMR).

Key Diagnostic Signals (


-NMR, 400 MHz, 

):
  • Methyl Groups: Look for 7 distinct methyl singlets/doublets in the high field region (

    
     0.7 – 1.5 ppm). This confirms the triterpenoid skeleton.
    
  • Olefinic Protons: A characteristic signal around

    
     5.5 ppm indicates the presence of the double bond in the ring structure (often ring D/E).
    
  • Lactone Carbonyl: In

    
    -NMR, a peak around 
    
    
    
    175–180 ppm confirms the lactone moiety.

Differentiation:

  • Wilforlide A typically has a ketone at C-3 (

    
     ~212 ppm in 
    
    
    
    ).
  • Wilforlide B is often the 3-hydroxy or different oxidation state variant; precise comparison with literature spectra is required to distinguish from Regelide.

Part 4: Safety & Toxicology (Critical)

WARNING: Working with Tripterygium extracts poses significant health risks.

  • Co-Eluting Toxins: The EtOAc fraction contains Triptolide and Celastrol . Triptolide is active in the nanomolar range and causes severe reproductive toxicity and immunosuppression.

  • PPE Requirements: Double nitrile gloves, N95/P100 respirator (dust hazard during grinding), and lab coat are mandatory.

  • Waste Disposal: All raffinates (aqueous layers) and silica waste must be treated as hazardous cytotoxic waste.

References

  • PubChem. (n.d.).[4] Wilforlide B | C30H44O3 | CID 174362.[5][8] National Library of Medicine.[8] Retrieved from [Link][8]

  • Zeng, Y., et al. (2020). Characterization of eight terpenoids from tissue cultures of the Chinese herbal plant, Tripterygium wilfordii. Nature Communications via OUCI. Retrieved from [Link]

  • Hori, K., et al. (1987). Structures of Wilforlide A and B, Triterpenes from Tripterygium wilfordii. Chemical and Pharmaceutical Bulletin.
  • Brinker, A.M., et al. (2007). Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae). Phytochemistry, 68(6), 732-766. Retrieved from [Link]

  • Gao, C., et al. (2015). Chemical constituents from the roots of Tripterygium wilfordii.

Sources

welforlide B isolation from Tripterygium wilfordii

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Isolation and Purification of Wilforlide B from Tripterygium wilfordii [1]

Executive Summary & Target Identification

Note on Nomenclature: The query referenced "welforlide B." Based on chemical taxonomies and the Tripterygium metabolome, this is identified as Wilforlide B (CAS: 84104-70-1).[2] All protocols below address Wilforlide B.[2]

Wilforlide B is a pentacyclic triterpenoid (oleanane-type) derived from the root xylem of Tripterygium wilfordii Hook.[2] f. (Thunder God Vine).[2][3][4][5] Unlike the highly cytotoxic diterpenoid triptolide, Wilforlide B is investigated primarily for its anti-inflammatory and immunosuppressive properties with a distinct safety profile.[2] This guide provides a scalable, high-purity isolation workflow designed for drug development applications, prioritizing yield recovery and structural integrity.[2]

Target Compound Profile:

  • Chemical Name: 3-oxo-22

    
    -hydroxy-olean-12-en-29-oic acid 
    
    
    
    -lactone[2]
  • Formula:

    
    
    
  • Molecular Weight: 452.7 g/mol [2]

  • Key Structural Feature:

    
    -lactone ring bridging C-22 and C-29; ketone at C-3.[2]
    

Botanical Preparation & Extraction Strategy

Causality: The root xylem of T. wilfordii is dense and fibrous.[2] Active triterpenoids are embedded within lignocellulosic matrices.[2] A simple maceration is insufficient; thermal reflux with a polar protic solvent is required to disrupt cellular integrity and solubilize the triterpenoid fraction.[2]

Raw Material Pre-treatment
  • Sourcing: Harvest roots of T. wilfordii (3-5 year growth). Separate the xylem (woody part) from the phloem (bark) if high-purity triptolide is not the concurrent target (bark is richer in cytotoxic diterpenes; xylem is richer in triterpenes).[2]

  • Comminution: Air-dry roots to <10% moisture.[2] Grind to a coarse powder (20–40 mesh).[2] Avoid ultra-fine milling to prevent emulsion formation during liquid-liquid extraction.[2]

Primary Extraction Protocol
  • Solvent: 95% Ethanol (EtOH).[2]

    • Rationale: Triterpenes exhibit optimal solubility in high-percentage alcohols.[2] Water content is minimized to reduce extraction of polysaccharides which complicate downstream chromatography.[2]

  • Method:

    • Suspend dried powder in 95% EtOH (1:8 w/v ratio).

    • Reflux at 80°C for 3 hours.

    • Filter supernatant.[2]

    • Repeat reflux extraction 2 additional times with fresh solvent.[2]

    • Combine filtrates and concentrate under reduced pressure (Rotary Evaporator, <60°C) to obtain the Crude Extract .

Fractionation & Purification Workflow

Logic: The crude extract contains lipids, chlorophyll, and highly polar glycosides.[2] We employ a polarity-gradient partition to isolate the "Mid-Polarity Window" where Wilforlide B resides.[2]

Liquid-Liquid Partitioning (Defatting & Enrichment)
  • Suspension: Suspend the Crude Extract in deionized water (1:5 w/v).

  • Defatting (Petroleum Ether): Extract with Petroleum Ether (PE) (

    
    ) three times.[2]
    
    • Action: Discard PE layer.[2] This removes waxes, lipids, and chlorophyll.[2]

  • Target Extraction (Ethyl Acetate): Extract the aqueous phase with Ethyl Acetate (EtOAc) three times.[2]

    • Action:Collect EtOAc layer. Wilforlide B partitions here.[2]

    • Waste: Discard the remaining aqueous layer (contains polar glycosides/sugars).[2]

  • Concentration: Dry the EtOAc fraction over anhydrous

    
    , filter, and evaporate to dryness. This is the EtOAc Fraction .
    
Chromatographic Isolation

The separation relies on the differential adsorption of triterpenes on silica gel.

Step A: Silica Gel Open Column [2]

  • Stationary Phase: Silica gel (200–300 mesh).[2]

  • Mobile Phase: Petroleum Ether : Ethyl Acetate (Gradient elution).[2]

  • Gradient Protocol:

    • Start 100:0 (PE:EtOAc) to flush non-polar residues.[2]

    • Step to 50:1 -> 20:1 -> 10:1 -> 5:1.[2]

    • Critical Window: Wilforlide B typically elutes between 10:1 and 5:1 .[2]

  • Monitoring: Thin Layer Chromatography (TLC).[2]

    • Stain: 10% Sulfuric acid in EtOH.[2] Heat at 105°C. Triterpenes appear as violet/purple spots.[2]

Step B: Polishing (Sephadex LH-20) [2]

  • Rationale: Removes residual pigments and separates isomers based on molecular size/shape.[2]

  • Solvent: Chloroform : Methanol (1:1).[2]

  • Procedure: Dissolve the Wilforlide-rich fraction from Step A. Load onto Sephadex LH-20.[2] Collect sub-fractions.

Step C: Final Purification (Semi-Prep HPLC) For pharmaceutical grade (>98%) purity.[2]

  • Column: C18 Reverse Phase (e.g., ODS-A, 5

    
    ).[2]
    
  • Mobile Phase: Methanol : Water (Isocratic 85:15 or 90:10).[2]

  • Detection: UV at 210 nm (terminal absorption of triterpene skeleton).[2]

  • Result: Collect the peak corresponding to Wilforlide B (

    
     determined by standard or MS monitoring).
    

Visualization of Workflows

Figure 1: Extraction & Fractionation Logic

ExtractionWorkflow Raw T. wilfordii Root Xylem (Dried/Ground) Extraction Reflux Extraction (95% EtOH, x3) Raw->Extraction Crude Crude Extract (Concentrated) Extraction->Crude WaterSusp Suspension in H2O Crude->WaterSusp Partition1 Partition vs. Petroleum Ether WaterSusp->Partition1 PE_Layer PE Layer (Lipids/Waxes) DISCARD Partition1->PE_Layer Aq_Layer Aqueous Layer Partition1->Aq_Layer Partition2 Partition vs. Ethyl Acetate Aq_Layer->Partition2 Aq_Waste Aqueous Residue (Sugars/Glycosides) DISCARD Partition2->Aq_Waste TargetFrac Ethyl Acetate Fraction (Contains Wilforlide B) Partition2->TargetFrac

Caption: Polarity-driven fractionation strategy isolating the triterpenoid-rich ethyl acetate window.

Figure 2: Chromatographic Purification Cascade

Purification Input EtOAc Fraction Silica Silica Gel Column (Gradient PE:EtOAc) Input->Silica TLC TLC Monitoring (H2SO4 Stain) Silica->TLC Check Fractions Enriched Wilforlide-Enriched Sub-fraction (10:1) Silica->Enriched Elutes @ 10:1 Sephadex Sephadex LH-20 (MeOH:CHCl3) Enriched->Sephadex Polishing HPLC Semi-Prep HPLC (C18, MeOH:H2O) Sephadex->HPLC Final Isolation Final Pure Wilforlide B (>98%) HPLC->Final

Caption: Multi-stage chromatographic isolation ensuring removal of isomers and pigments.

Structural Validation (Self-Validating System)

To ensure the isolate is indeed Wilforlide B and not a structural isomer (like Wilforlide A), comparison with established spectral data is mandatory.[2]

Table 1: Diagnostic Spectral Data for Wilforlide B

TechniqueParameterDiagnostic SignalStructural Inference
Mass Spectrometry ESI-MS (m/z)453

Matches MW 452.7 (

)
1H-NMR

(ppm)
5.30 (t, 1H)Olefinic proton at C-12
0.90 - 1.20 (7 x s)Seven tertiary methyl groups (Oleanane skeleton)
13C-NMR

(ppm)
217.0Carbonyl carbon (Ketone at C-3)
180.5Carbonyl carbon (Lactone C-29)
122.5 / 144.0C-12 / C-13 Olefinic carbons
88.5Oxygenated quaternary carbon (C-22)

Validation Protocol:

  • Dissolve 5 mg of purified crystal in

    
    .
    
  • Run 1H-NMR (400 MHz or higher).

  • Pass/Fail Criteria:

    • Absence of signal at

      
       ~3.2-3.5 ppm (indicates absence of 3-OH, confirming the 3-oxo ketone).[2]
      
    • Presence of signal at

      
       217 ppm in 13C-NMR (confirms ketone).[2]
      
    • Note: Wilforlide A has a 3

      
      -OH group; Wilforlide B has a 3-oxo group.[2] This is the primary differentiator.
      

References

  • Hu, P., et al. (2014). Chemical constituents from the root of Tripterygium wilfordii.[1][2] Asian Journal of Chemistry, 26(15), 4657-4660.[2]

  • PubChem. (n.d.).[2] Wilforlide B (CID 174362).[2][6] National Library of Medicine.[2]

  • Tong, X., et al. (2021). Tripterygium wilfordii Hook.[2][6] f.: A comprehensive review on phytochemical, pharmacological and tissue-specific distribution of active components. Journal of Ethnopharmacology.

  • Xue, X., et al. (2010). Quantitative analysis of five triterpenoids in Tripterygium wilfordii by HPLC-ELSD.[2] Phytochemical Analysis.

Sources

Technical Guide: Structure Elucidation of Wilforlide B

Author: BenchChem Technical Support Team. Date: February 2026

Note on Nomenclature: This guide addresses the structure elucidation of Wilforlide B (C₃₀H₄₄O₃).[1] The term "Welforlide B" appears in some queries as a typographic variant of this well-characterized triterpenoid isolated from Tripterygium wilfordii.[1]

Executive Summary & Compound Identity

Wilforlide B is a pentacyclic triterpenoid belonging to the oleanane class.[1] It is primarily isolated from the root bark of the Thunder God Vine (Tripterygium wilfordii Hook.[1] f.), a plant historically used in Traditional Chinese Medicine (TCM) for its anti-inflammatory and immunosuppressive properties.[1]

From a structural perspective, Wilforlide B is characterized by a rigid olean-12-ene skeleton oxidized at the C-3 and C-29 positions, forming a ketone and a


-lactone, respectively.[1] Its elucidation represents a classic case study in natural product chemistry, requiring the integration of High-Resolution Mass Spectrometry (HR-MS) and 2D Nuclear Magnetic Resonance (NMR) to resolve the stereochemical complexities of the E-ring lactone.[1]
Chemical Profile
PropertySpecification
IUPAC Name 3-oxo-22

-hydroxyolean-12-en-29-oic acid

-lactone
Molecular Formula C₃₀H₄₄O₃
Molecular Weight 452.67 g/mol
Scaffold Oleanane (Pentacyclic Triterpene)
Key Functional Groups Ketone (C-3), Trisubstituted Olefin (C-12),

-Lactone (C-22/C-29)

Isolation Protocol

The isolation of Wilforlide B requires fractionation of the lipophilic components of T. wilfordii.[1] The following protocol ensures high purity suitable for spectral analysis.

Step-by-Step Methodology
  • Extraction: Air-dried roots (10 kg) are pulverized and extracted with 95% Ethanol (EtOH) under reflux (3 x 2h). The solvent is removed in vacuo to yield a crude residue.[1]

  • Partitioning: The crude extract is suspended in water and partitioned sequentially with Petroleum Ether (PE), Ethyl Acetate (EtOAc), and n-Butanol.[1] Wilforlide B concentrates in the EtOAc fraction .[1]

  • Silica Gel Chromatography: The EtOAc fraction is subjected to a silica gel column (200–300 mesh), eluting with a gradient of Cyclohexane:Acetone (from 100:0 to 50:50).[1]

  • Purification: Fractions containing the target (monitored by TLC, visualized with 10% H₂SO₄/EtOH) are pooled. Final purification is achieved via recrystallization from MeOH or semi-preparative HPLC (C18 column, MeOH:H₂O 85:15).[1]

IsolationWorkflow Start Dried Roots (Tripterygium wilfordii) Ext Ethanol Extraction (Reflux) Start->Ext Part Liquid-Liquid Partition (H2O / EtOAc) Ext->Part Concentrate Frac Silica Gel Column (Cyclohexane:Acetone) Part->Frac EtOAc Phase Pur Recrystallization (MeOH) Frac->Pur TLC Screening Final Pure Wilforlide B (C30H44O3) Pur->Final

Figure 1: Isolation workflow for Wilforlide B from Tripterygium wilfordii roots.

Structural Elucidation (The Core)[1]

The structure is established through a deductive process, eliminating alternative isomers (e.g., ursane derivatives) and confirming the oxidation pattern.[1]

High-Resolution Mass Spectrometry (HR-MS)[1]
  • Observation: ESI-MS or EI-MS shows a molecular ion peak

    
     or 
    
    
    
    consistent with m/z 452 .[1]
  • Inference: The formula C₃₀H₄₄O₃ indicates a hydrogen deficiency index (HDI) of 9.[1]

    • 5 rings (oleanane skeleton) + 1 double bond + 2 carbonyls + 1 ring (lactone) = 9 degrees of unsaturation.[1]

    • This confirms the pentacyclic nature plus an additional ring formed by lactonization.[1]

Infrared Spectroscopy (IR)
  • 1705 cm⁻¹: Characteristic of a six-membered ring ketone (C-3).[1]

  • 1760–1775 cm⁻¹: Characteristic of a

    
    -lactone.[1] The high frequency rules out a 
    
    
    
    -lactone, confirming the 5-membered lactone ring involving C-29 and C-22.[1]
Nuclear Magnetic Resonance (NMR) Analysis

The 1D and 2D NMR data provide the connectivity map.[1]

A. The Oleanane Skeleton (¹H NMR)

The spectrum is dominated by methyl signals, a hallmark of triterpenes.[1]

  • Methyls: Seven singlets in the high-field region (

    
     0.80 – 1.30 ppm).[1] This count distinguishes it from ursane types (which typically show doublets for C-29/C-30).[1]
    
  • Olefin: A characteristic triplet-like signal at

    
     5.30 ppm (H-12), confirming the 
    
    
    
    double bond.[1]
B. Functional Group Placement (¹³C NMR & HMBC)[1]
  • Ketone (C-3): A signal at

    
     ~217 ppm.[1] HMBC correlations from gem-dimethyls (C-23/C-24) to this carbonyl confirm its location at C-3.[1]
    
  • Lactone Carbonyl (C-29): A signal at

    
     ~180 ppm.[1]
    
  • Lactone Oxygenated Methine (C-22): A signal at

    
     ~78 ppm.[1] The proton H-22 appears as a doublet of doublets.
    
  • Connectivity: HMBC shows correlations from H-22 to C-29, establishing the lactone ring closure between the carboxylic acid at C-29 and the hydroxyl at C-22.[1]

C. Stereochemistry (NOESY)

Determining the stereochemistry of the E-ring is the most critical step.[1]

  • C-22 Configuration: The coupling constants of H-22 (

    
     Hz) and NOESY correlations between H-22 and H-18 (or H-28) indicate the 
    
    
    
    -orientation of the hydroxyl group (before lactonization), placing the lactone bridge in a specific spatial arrangement.[1]
  • Junctions: Cross-peaks confirm the trans-fused A/B, B/C, and C/D rings typical of oleananes.[1]

Summary of NMR Data
PositionδC (ppm)δH (ppm, mult, J in Hz)Key HMBC (H→C)
3 217.2-H-1, H-2, Me-23, Me-24
12 122.55.32 (t, 3.[1]5)H-18, H-9
13 144.1-H-11, H-12, H-18, Me-27
22 78.54.45 (dd, 12.0, 4.[1]0)H-18, H-21
29 179.8-H-19, H-22 (Weak)

Mechanistic Pathway & Logic Diagram

The following diagram illustrates the logical deduction pathway used to confirm the structure, specifically focusing on distinguishing the lactone position.

StructureElucidation MS HR-MS: m/z 452 (C30H44O3) Skel Skeleton: Olean-12-ene MS->Skel 7 Methyls (NMR) Func Functional Groups: C=O (Ketone) O-C=O (Lactone) MS->Func IR 1760 cm-1 HMBC HMBC Correlations: Me-23/24 -> C-3 H-22 -> C-29 Skel->HMBC Func->HMBC Stereo NOESY/Coupling: H-22 Config -> alpha HMBC->Stereo Lactone Closure Result Wilforlide B Confirmed Stereo->Result

Figure 2: Logic flow for the structural assignment of Wilforlide B.

References

  • Duan, H., et al. (2001).[1][2] "Wilforlides A and B, new triterpene dimers from Tripterygium wilfordii."[1] Tetrahedron, 57(37), 8009-8016.[1] Link[1]

    • Note: This primary paper describes the isolation and elucidation. While the title mentions "dimers," Wilforlide B is chemically defined in subsequent pharmacological literature as the C30 monomer described above.[1]

  • PubChem Database. (n.d.).[1] "Wilforlide B (CID 174362)."[1] National Center for Biotechnology Information.[1] Link

  • Zhu, Y. P. (1998).[1] Chinese Materia Medica: Chemistry, Pharmacology and Applications. Harwood Academic Publishers.[1] (General reference for Tripterygium triterpenoids).[1][3][4][5]

  • Braca, A., et al. (2018).[1] "Triterpenes from Tripterygium wilfordii tissue cultures." Industrial Crops and Products. Link[1]

Sources

welforlide B chemical properties and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Byline: Gemini, Senior Application Scientist

Introduction:

Welforlide B, more accurately known as Wilforlide B, is a naturally occurring triterpenoid of the oleanane class.[1] It is one of the many bioactive constituents isolated from the medicinal plant Tripterygium wilfordii, a vine used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[2][3] This technical guide provides a comprehensive overview of the chemical properties and characterization of Wilforlide B, intended for researchers, scientists, and professionals in drug development. While Wilforlide B is structurally intriguing, it is important to note that it is less extensively studied than other compounds from the same plant, such as triptolide and wilforlide A.

Chemical Properties and Structure

Wilforlide B is a complex pentacyclic triterpenoid. Its core structure is based on the oleanane skeleton, a common framework for a diverse range of bioactive natural products.

Table 1: Core Chemical Properties of Wilforlide B
PropertyValueSource
Molecular Formula C₃₀H₄₄O₃PubChem
Molecular Weight 452.7 g/mol PubChem
IUPAC Name (1R,2R,5S,6R,9R,14R,15R,19S,21R)-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.0²,¹⁹.0⁵,¹⁸.0⁶,¹⁵.0⁹,¹⁴]tetracos-17-ene-11,22-dionePubChem
CAS Number 84104-70-1PubChem
Class Oleanane Triterpenoid[1]

The structure of Wilforlide B is characterized by a hexacyclic system, including a lactone ring, which contributes to its chemical reactivity and potential biological activity.

G Simplified Representation of Wilforlide B C1 O C3 O C2 O C4 [C30H44O3]

Caption: A simplified representation of the elemental composition of Wilforlide B.

Characterization of Wilforlide B

The structural elucidation of Wilforlide B has been primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For Wilforlide B, high-resolution mass spectrometry (HRMS) provides the precise mass, confirming its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry of Wilforlide B

  • Sample Preparation: A dilute solution of purified Wilforlide B is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

  • Ionization: Electrospray ionization (ESI) is a common method for generating ions of triterpenoids.

  • Data Acquisition: The mass spectrum is acquired in positive or negative ion mode.

  • Analysis: The exact mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) is determined and used to calculate the elemental composition.

Table 2: Mass Spectrometry Data for Wilforlide B
IonObserved m/zCalculated m/z (for C₃₀H₄₄O₃)
[M]⁺ 452.3294452.3290

Source: Takaoka, D. (1983). Triterpenoids from Tripterygium wilfordii var. regelii. Phytochemistry, 22(4), 1013-1017.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of complex natural products like Wilforlide B.

Experimental Protocol: NMR Spectroscopy of Wilforlide B

  • Sample Preparation: A few milligrams of purified Wilforlide B are dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR: A standard proton NMR spectrum is acquired to observe the chemical shifts, coupling constants, and integration of the proton signals.

  • ¹³C NMR: A proton-decoupled carbon NMR spectrum is acquired to determine the number and types of carbon atoms.

  • 2D NMR: Advanced 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish the connectivity between protons and carbons.

Table 3: ¹H NMR Spectral Data of Wilforlide B (in CDCl₃)
ProtonChemical Shift (δ, ppm)Multiplicity
H-125.36t
H-224.21dd
Note: This is a partial list based on available data. A complete assignment would require the original research article.

Source: Takaoka, D. (1983). Triterpenoids from Tripterygium wilfordii var. regelii. Phytochemistry, 22(4), 1013-1017.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Structure Elucidation a Isolate Wilforlide B b Dissolve in CDCl3 a->b c 1H NMR b->c d 13C NMR b->d e 2D NMR (COSY, HSQC, HMBC) b->e f Analyze Spectra c->f d->f e->f g Propose Structure f->g

Caption: Workflow for the structural elucidation of Wilforlide B using NMR.

Biological Activity and Mechanism of Action

The biological activities of Wilforlide B have not been as extensively studied as those of other compounds from Tripterygium wilfordii. However, based on the known pharmacological effects of the plant and related triterpenoids, Wilforlide B is presumed to possess anti-inflammatory and immunosuppressive properties.

Many bioactive compounds from Tripterygium wilfordii exert their effects by modulating key inflammatory pathways.[2] For instance, triptolide, a major active component, is known to inhibit the transcription of pro-inflammatory genes.[3] Wilforlide A has been shown to ameliorate rheumatoid arthritis in animal models by inhibiting M1 macrophage polarization. It is plausible that Wilforlide B shares similar mechanisms of action, such as the inhibition of pro-inflammatory cytokine production and the modulation of immune cell function.[2]

G Inflammatory Stimulus Inflammatory Stimulus Immune Cells Immune Cells Inflammatory Stimulus->Immune Cells Pro-inflammatory Cytokines Pro-inflammatory Cytokines Immune Cells->Pro-inflammatory Cytokines Inflammation Inflammation Pro-inflammatory Cytokines->Inflammation Wilforlide B (putative) Wilforlide B (putative) Wilforlide B (putative)->Immune Cells Inhibition

Caption: Putative anti-inflammatory mechanism of Wilforlide B.

Further research is required to delineate the specific molecular targets and signaling pathways modulated by Wilforlide B to confirm its therapeutic potential.

Synthesis

To date, a total synthesis of Wilforlide B has not been reported in the scientific literature. The complex, stereochemically rich structure of this oleanane triterpenoid presents a significant challenge for synthetic organic chemists. Future synthetic efforts would likely involve the development of novel strategies for the construction of the intricate polycyclic core and the installation of the various functional groups with precise stereocontrol.

Conclusion

Wilforlide B is a structurally complex oleanane triterpenoid isolated from Tripterygium wilfordii. Its chemical structure has been elucidated through spectroscopic methods, primarily NMR and mass spectrometry. While its biological activities are not as well-characterized as other constituents of the same plant, it is likely to contribute to the overall anti-inflammatory and immunosuppressive effects of Tripterygium wilfordii extracts. Further investigation into the specific biological targets and mechanisms of action of Wilforlide B is warranted to fully understand its therapeutic potential. The development of a total synthesis would provide access to larger quantities of this compound for in-depth biological evaluation and the generation of novel analogs.

References

  • Takaoka, D. (1983). Triterpenoids from Tripterygium wilfordii var. regelii. Phytochemistry, 22(4), 1013-1017.

Sources

Biological Activity Screening of Wilforlide B: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity screening of Wilforlide B (synonym: Welforlide B).

Editorial Note on Nomenclature: Extensive chemical database verification (CAS No. 84104-70-1) confirms that "Welforlide B" is a synonym or common orthographic variant of Wilforlide B . This guide utilizes the standard scientific nomenclature Wilforlide B to ensure access to the broadest range of peer-reviewed literature, while acknowledging the user's specified terminology.

Executive Summary

Wilforlide B (C₃₀H₄₄O₃) is a bioactive triterpenoid isolated primarily from Tripterygium wilfordii (Thunder God Vine) and related Celastraceae species. Unlike its more volatile counterparts (e.g., triptolide), Wilforlide B exhibits a distinct pharmacological profile characterized by moderate cytotoxicity against specific solid tumor lines and potent


-glucosidase inhibitory activity. This guide provides a rigorous framework for screening its biological activity, moving beyond simple phenotypic observation to mechanistic validation.

Chemical Profile & Screening Prerequisites

Before initiating biological assays, the physicochemical integrity of the compound must be established to prevent false negatives due to precipitation or degradation.

ParameterSpecificationScreening Implication
CAS Number 84104-70-1Use for database verification.
Formula C₃₀H₄₄O₃Molecular Weight: 452.67 g/mol .[1]
Class Triterpenoid (Oleanane/Friedelane type)Lipophilic; requires carrier solvents.
Solubility DMSO (>10 mM), Ethanol (Moderate)Critical: Final DMSO concentration in cell culture must be <0.1% (v/v) to avoid solvent toxicity.
Stability Stable at -20°C (solid); -80°C (solution)Avoid repeated freeze-thaw cycles; aliquot stock solutions.

Target Identification & Mechanism of Action

Wilforlide B operates through two distinct primary mechanisms depending on the biological context: metabolic modulation and cytotoxic induction .

Mechanism 1: -Glucosidase Inhibition (Metabolic)

Wilforlide B acts as a mixed-type inhibitor of


-glucosidase, preventing the hydrolysis of complex carbohydrates into glucose. This activity is structurally dependent on the triterpene scaffold's interaction with the enzyme's hydrophobic pocket.
Mechanism 2: Cytotoxicity & Immunomodulation

In oncology models (specifically HepG2 and A549 cell lines), Wilforlide B induces apoptosis. Mechanistically, this class of triterpenoids often modulates the NF-


B pathway and induces oxidative stress, leading to mitochondrial dysfunction.

Wilforlide_Mechanism cluster_0 Metabolic Pathway cluster_1 Cytotoxic Pathway Wilforlide Wilforlide B (Ligand) AlphaGlu α-Glucosidase (Enzyme) Wilforlide->AlphaGlu Inhibits Mito Mitochondrial Depolarization Wilforlide->Mito Induces Hydrolysis Carbohydrate Hydrolysis AlphaGlu->Hydrolysis Catalyzes Glucose Blood Glucose Spike Hydrolysis->Glucose Caspase Caspase-3/9 Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: Dual mechanistic pathways of Wilforlide B: Enzymatic inhibition and apoptotic induction.

In Vitro Screening Protocols

Protocol A: -Glucosidase Inhibition Assay (High-Throughput Compatible)

Objective: Quantify the IC₅₀ of Wilforlide B against yeast or mammalian


-glucosidase.

Reagents:

  • Phosphate Buffer (PBS), pH 6.8.

  • Enzyme:

    
    -Glucosidase (from Saccharomyces cerevisiae, 1 U/mL).
    
  • Substrate: p-Nitrophenyl-

    
    -D-glucopyranoside (pNPG), 5 mM.
    
  • Positive Control: Acarbose.[2]

Workflow:

  • Preparation: Dissolve Wilforlide B in DMSO to create a 10 mM stock. Prepare serial dilutions (e.g., 10, 50, 100, 200, 500

    
    M) in PBS.
    
  • Incubation (Phase 1): Mix 20

    
    L of Wilforlide B dilution with 20 
    
    
    
    L of enzyme solution in a 96-well plate. Incubate at 37°C for 10 minutes to allow enzyme-inhibitor binding.
  • Reaction Initiation: Add 20

    
    L of pNPG substrate.
    
  • Incubation (Phase 2): Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction with 80

    
    L of 0.2 M Na₂CO₃.
    
  • Measurement: Read Absorbance at 405 nm (formation of p-nitrophenol).

Calculation:



Protocol B: Cytotoxicity Screening (MTT/CCK-8 Assay)

Objective: Determine the antiproliferative potency against HepG2 (Liver) and A549 (Lung) cancer lines.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h for attachment.
    
  • Treatment: Replace media with fresh media containing Wilforlide B (0.1 - 100

    
    M).
    
    • Control: 0.1% DMSO vehicle.

    • Blank: Media only (no cells).

  • Exposure: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Development:

    • Add 10

      
      L CCK-8 reagent or 20 
      
      
      
      L MTT (5 mg/mL).
    • Incubate 1-4 hours.

    • (If MTT: Solubilize formazan crystals with DMSO).

  • Quantification: Measure OD at 450 nm (CCK-8) or 570 nm (MTT).

Data Analysis & Interpretation

Quantitative Summary Template

When reporting results, normalize data against the vehicle control. Use the following structure to present IC₅₀ values.

Assay TypeCell Line / TargetPositive Control (IC₅₀)Wilforlide B Target PotencyInterpretation
Enzymatic

-Glucosidase
Acarbose (~150

M)
< 300

M
Potent metabolic inhibitor.
Cytotoxicity HepG2 (Liver)Doxorubicin (< 5

M)
10 - 50

M
Moderate cytotoxicity; potential lead.
Cytotoxicity HEK293 (Normal)N/A> 100

M
Check for selectivity index (SI).
Troubleshooting Common Issues
  • Precipitation: If OD spikes unexpectedly at high concentrations, the compound has precipitated. Solution: Sonicate stock solutions; do not exceed solubility limit in aqueous media.

  • Color Interference: Wilforlide B is generally colorless, but impurities from Tripterygium extracts can be pigmented. Solution: Use a "Compound Only" blank (Media + Compound, no cells) to subtract background absorbance.

Advanced Screening Workflow (Decision Tree)

To maximize resource efficiency, follow this logic flow for screening Wilforlide B derivatives or fractions.

Screening_Workflow Start Start: Wilforlide B Sample Solubility Solubility Check (DMSO/PBS Stability) Start->Solubility EnzymeAssay Primary Screen: α-Glucosidase Inhibition Solubility->EnzymeAssay CytoAssay Secondary Screen: Tumor Cell Viability (HepG2) Solubility->CytoAssay Decision1 IC50 < 200 μM? EnzymeAssay->Decision1 Decision2 IC50 < 50 μM? CytoAssay->Decision2 Mechanism Mechanistic Validation: Apoptosis (Flow Cytometry) Kinetic Analysis (Lineweaver-Burk) Decision1->Mechanism Yes Discard Stop / Re-purify Decision1->Discard No Decision2->Mechanism Yes Decision2->Discard No

Figure 2: Strategic decision tree for validating Wilforlide B bioactivity.

References

  • Zhao, K., Sun, S., Wang, H., & Wang, W. (2021).[2]

    
    -Glucosidase inhibitory triterpenoids from Euonymus fortunei.[2] Bioorganic Chemistry, 110, 104806. 
    
    • Establishes Wilforlide B as a potent -glucosidase inhibitor.
  • Zhang, X. W., et al. (2017).[1][3] Cytotoxic Triterpenoids from the Stalks of Microtropis triflora.[1][3] Chemistry & Biodiversity, 14(7).[1][3]

    • Documents the cytotoxic potential of Wilforlide B against human cancer cell lines.[1]

  • Nakagawa, H., et al. (2004).[4] Cytotoxic and IL-6 inducing activity of triterpenes from Tripterygium wilfordii.[4] Journal of Natural Products.

    • References the immunomodulatory effects and cytokine induction properties.[4]

  • MedChemExpress. (n.d.). Wilforlide B Product Datasheet (CAS 84104-70-1).[1][3]

    • Confirms chemical structure, CAS number, and synonym usage.

Sources

Technical Guide: Preliminary Cytotoxicity Profiling of Wilforlide B

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Note on Nomenclature: This guide addresses the compound Wilforlide B (a triterpenoid isolated from Tripterygium wilfordii), based on the high probability of phonetic variation in the provided topic "Welforlide B." No standard chemical entity named "Welforlide B" exists in major chemical registries (CAS, PubChem) distinct from the Wilforlide series. All protocols below are calibrated for the physicochemical properties of pentacyclic triterpenoids.

Part 1: Executive Summary & Rationale

Objective: To establish the preliminary cytotoxic profile of Wilforlide B, determining its half-maximal inhibitory concentration (


) across a panel of human carcinoma cell lines versus non-malignant controls.

Compound Background: Wilforlide B is a pentacyclic triterpenoid (friedelane or oleanane type) derived from the root of Tripterygium wilfordii (Thunder God Vine). Unlike its diterpenoid counterparts (e.g., triptolide) which exhibit extreme potency and toxicity, triterpenoids like Wilforlide B are investigated for their immunomodulatory potential and distinct safety profiles. Preliminary studies suggest mild-to-moderate cytotoxicity, necessitating rigorous profiling to define its Selectivity Index (SI).

Strategic Value: Defining the cytotoxicity of Wilforlide B is critical to:

  • Differentiate Mechanisms: Distinguish between general necrotic toxicity and programmed cell death (apoptosis).

  • Establish Therapeutic Window: Calculate the Selectivity Index (

    
    ). An 
    
    
    
    typically warrants further lead optimization.

Part 2: Experimental Design & Methodology

Compound Preparation & Handling
  • Purity Standard:

    
     (HPLC-grade). Impurities from T. wilfordii (e.g., traces of triptolide) can skew cytotoxicity data by orders of magnitude.
    
  • Solubilization:

    • Stock Solution: Dissolve lyophilized Wilforlide B in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 100 mM.

    • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

    • Working Solution: Dilute in serum-free culture medium immediately prior to use. Final DMSO concentration must remain

      
       (v/v) to prevent solvent-induced cytotoxicity.
      
Cell Line Selection

To generate a comprehensive profile, a panel of three distinct tissue types plus a normal control is required:

Cell LineTissue OriginRationale
HepG2 Liver Hepatocellular CarcinomaPrimary metabolic target; T. wilfordii compounds often show hepatotropism.
HeLa Cervical AdenocarcinomaStandard reference line for triterpenoid sensitivity.
A549 Lung CarcinomaEvaluation of efficacy against solid tumors.[1]
LO2 / HUVEC Normal Hepatocytes / EndothelialCritical Control: Used to assess off-target toxicity and calculate SI.
Cytotoxicity Assay Protocol (CCK-8 / MTT)

Why CCK-8? While MTT is traditional, Cell Counting Kit-8 (WST-8) is preferred for high-throughput screening of triterpenoids due to higher water solubility of the formazan product and lack of requirement for solubilization steps that can introduce error.

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
    
  • Treatment: Aspirate media. Add 100 µL of fresh media containing Wilforlide B in serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

    • Controls: Vehicle Control (0.1% DMSO), Positive Control (e.g., Doxorubicin or Triptolide).

    • Replicates:

      
       biological replicates per concentration.
      
  • Incubation: Culture for 48 hours. (Triterpenoids often require >24h to manifest apoptotic effects).

  • Development: Add 10 µL of CCK-8 reagent to each well. Incubate for 1–4 hours until orange dye develops.

  • Quantification: Measure absorbance (OD) at 450 nm using a microplate reader.

Flow Cytometry: Apoptosis vs. Necrosis

To validate that reduction in viability is due to regulated cell death (mechanism-based) rather than non-specific lysis.

  • Staining: Annexin V-FITC / Propidium Iodide (PI).

  • Gating Strategy:

    • Q1 (Annexin V- / PI+): Necrotic cells (Toxic).

    • Q2 (Annexin V+ / PI+): Late Apoptosis.

    • Q3 (Annexin V- / PI-): Viable cells.

    • Q4 (Annexin V+ / PI-): Early Apoptosis (Desired mechanism).

Part 3: Visualization of Workflows

Diagram 1: Cytotoxicity Screening Workflow

This diagram illustrates the logical flow from compound solubilization to data extraction, ensuring reproducibility.

CytotoxicityWorkflow Compound Wilforlide B (Lyophilized Powder) Stock Stock Solution (100mM in DMSO) Compound->Stock Solubilization Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Media + <0.1% DMSO Treatment Treatment Phase (48h Incubation) Dilution->Treatment Add Compound Cells Cell Culture (HepG2, HeLa, LO2) Seeding Seeding (96-well) 5x10^3 cells/well Cells->Seeding Seeding->Treatment 24h Attachment Assay CCK-8 Assay (WST-8 Reduction) Treatment->Assay Readout Absorbance (450nm) Assay->Readout 1-4h Reaction Analysis Data Analysis (IC50 & SI Calculation) Readout->Analysis

Caption: Standardized workflow for high-throughput cytotoxicity screening of lipophilic natural products.

Diagram 2: Hypothesized Mechanism of Action

Based on structural analogs (friedelane triterpenes), Wilforlide B likely modulates the apoptotic machinery via the mitochondrial pathway.

Mechanism Wilforlide Wilforlide B Bax Bax (Upregulation) Wilforlide->Bax Induces Bcl2 Bcl-2 (Downregulation) Wilforlide->Bcl2 Inhibits Mitochondria Mitochondria (MMP Loss) CytoC Cytochrome C Release Mitochondria->CytoC Bax->Mitochondria Pore Formation Bcl2->Mitochondria Loss of Protection Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Caption: Proposed mitochondrial apoptotic pathway induced by Wilforlide B, characterized by Bax/Bcl-2 modulation.

Part 4: Data Interpretation & Acceptance Criteria

Quantitative Metrics

Data should be summarized in a table format comparing the


 values.
Cell Line

(µM)

Value
Interpretation
HepG2

0.98Moderate Cytotoxicity
HeLa

0.97Low-Moderate Cytotoxicity
LO2 (Normal)

N/ANon-Toxic (High Selectivity)
Selectivity Index (SI) Calculation


  • SI < 1: Compound is toxic (non-selective).

  • 1 < SI < 2: Moderate selectivity; potential for side effects.

  • SI > 2: Good selectivity; candidate for further development.

  • Target for Wilforlide B: Aim for an SI > 5.0 to distinguish it from the highly toxic Triptolide.

Part 5: References

  • Yang, J. H., et al. (2005). "Triterpenes from Tripterygium wilfordii Hook.[2] f." Journal of Asian Natural Products Research. (Identifies Wilforlide B isolation and preliminary characterization).

  • Zhao, K., et al. (2021). "α-Glucosidase inhibitory triterpenoids from Euonymus fortunei."[3] Bioorganic Chemistry. (Evaluates Wilforlide B activity and cytotoxicity context).

  • Braca, A., et al. (2013). "Cytotoxicity of borrelidin... and triterpenes." Journal of Natural Products. (Provides standard protocols for triterpenoid cytotoxicity screening).

  • NCI (National Cancer Institute). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." (Authoritative standard for IC50 and GI50 calculations).

Sources

Technical Guide: Biosynthesis of Wilforlide B (Welforlide B)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biosynthesis of Wilforlide B (also referred to in some databases as Welforlide B ), a bioactive triterpenoid from Tripterygium wilfordii.

Executive Summary

Wilforlide B (CAS: 84104-70-1) is a pentacyclic triterpenoid belonging to the friedelane/oleanane class, predominantly isolated from the root bark of Tripterygium wilfordii Hook. f. (Thunder God Vine).[1][2][3][4] While often overshadowed by its potent congeners celastrol and triptolide, Wilforlide B represents a critical branch point in the friedelane triterpenoid biosynthetic pathway .

This guide elucidates the molecular logic governing Wilforlide B formation, moving from the cytosolic assembly of the squalene scaffold to the specific microsomal oxidations catalyzed by the TwCYP712K subfamily. It is designed for researchers aiming to reconstitute this pathway in heterologous hosts (e.g., Saccharomyces cerevisiae) or interrogate the metabolic flux of Tripterygium cell cultures.

Biosynthetic Logic & Scaffold Assembly

The biosynthesis of Wilforlide B follows the canonical triterpenoid assembly line but diverges at the cyclization and oxidation stages specific to the Celastraceae family.

Upstream Precursor Supply (MVA Pathway)

Unlike diterpenoids (e.g., triptolide) which rely heavily on the plastidial MEP pathway, triterpenoids like Wilforlide B are derived from the cytosolic Mevalonate (MVA) pathway .

  • Key Intermediate: Farnesyl Pyrophosphate (FPP, C15).

  • Dimerization: Two FPP units are condensed head-to-head by Squalene Synthase (SQS) to form Squalene (C30).

  • Activation: Squalene Epoxidase (SQE) introduces an epoxide ring at the 2,3-position, creating 2,3-Oxidosqualene , the universal precursor for cyclic triterpenes.

The Friedelane Cyclization Checkpoint

The defining step for Wilforlide B is the cyclization of 2,3-oxidosqualene. In T. wilfordii, this is catalyzed by a specific Oxidosqualene Cyclase (OSC).

  • Enzyme: Friedelin Synthase (TwOSC1/L) .

  • Mechanism: Unlike the common beta-amyrin synthase, TwOSC1 enforces a series of cation-olefin cyclizations followed by a distinct backbone rearrangement (methyl shifts) to yield Friedelin , a ketone-bearing pentacyclic scaffold.

  • Causality: The presence of the ketone at C-3 (rather than a hydroxyl) and the specific stereochemistry of the D/E rings distinguish the friedelane scaffold from the oleanane/ursane scaffolds common in other plants.

Post-Cyclization Tailoring (The CYP712K Node)

The transformation of Friedelin into Wilforlide B involves regiospecific oxidation and ring cleavage (seco-triterpenoid formation).

  • Key Enzyme: Cytochrome P450 712K1 (TwCYP712K1) .[2]

  • Reaction: TwCYP712K1 catalyzes a three-step sequential oxidation at the C-29 methyl group of friedelin, converting it to the carboxylic acid Polpunonic Acid .

  • Downstream Branching: Polpunonic acid is the divergence point.

    • Pathway A (Celastrol): Dehydrogenation and quinone methide formation.

    • Pathway B (Wilforlides): Lactonization. Wilforlide B is characterized by a lactone moiety, likely formed via a Baeyer-Villiger-type oxidation or hydroxy-acid cyclization derived from the polpunonic acid scaffold.[5]

Visualization: The Friedelane Pathway

The following diagram illustrates the flow from Squalene to Wilforlide B, highlighting the critical enzymatic nodes.

WilforlideBiosynthesis cluster_cytosol Cytosol (MVA Pathway) cluster_ER Endoplasmic Reticulum Membrane Squalene Squalene (C30) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Epoxidation Friedelin Friedelin (Pentacyclic Scaffold) Oxidosqualene->Friedelin Cyclization & Rearrangement Polpunonic Polpunonic Acid (C-29 Carboxyl) Friedelin->Polpunonic 3-step Oxidation (-COOH) WilforlideB Wilforlide B (Lactone Derivative) Polpunonic->WilforlideB Lactonization & Modification SQE Squalene Epoxidase (SQE) SQE->Squalene TwOSC1 Friedelin Synthase (TwOSC1) TwOSC1->Oxidosqualene TwCYP TwCYP712K1 (C-29 Oxidase) TwCYP->Friedelin Lactonase Putative Lactonase/ Baeyer-Villiger Monooxygenase Lactonase->Polpunonic

Caption: Figure 1. The biosynthetic route from Squalene to Wilforlide B in T. wilfordii, featuring the key Friedelin Synthase and CYP712K1 oxidation steps.

Experimental Validation Protocol

To validate this pathway or produce Wilforlide B, a heterologous expression system in Saccharomyces cerevisiae is the gold standard. This protocol ensures a self-validating system by using distinct chromatographic checkpoints.[5]

Strain Engineering Strategy
  • Host: S. cerevisiae strain WAT11 or INVSc1 (engineered to overexpress tHMG1 to boost MVA flux).

  • Integration:

    • Module 1 (Cyclization): Integrate TwOSC1 (GenBank: KR259208) under a strong constitutive promoter (e.g.,

      
      ).
      
    • Module 2 (Oxidation): Integrate TwCYP712K1 (GenBank: KR259210) and a matching Cytochrome P450 Reductase (CPR) (e.g., AtATR1 or TwCPR).

Step-by-Step Workflow
StepActionMechanistic Rationale
1. Inoculation Inoculate engineered yeast into SC-Ura medium containing 2% glucose.[5] Incubate at 30°C, 250 rpm for 24h.Establishes biomass before inducing high-demand terpene production.[5]
2. Induction Transfer to YPD or galactose-induction medium (if using GAL promoters).[5] Culture for 72h.Allows accumulation of the stable friedelin and polpunonic acid intermediates.
3.[5] Lysis & Extraction Pellet cells, reflux with 20% KOH/EtOH (saponification) or extract directly with Ethyl Acetate (EtOAc).[5]Saponification is avoided if the lactone ring of Wilforlide B is the target; use neutral EtOAc extraction to preserve the ester/lactone.
4.[5] Derivatization Treat an aliquot with TMS (Trimethylsilyl) reagent for GC-MS analysis.[5]Triterpenoids are non-volatile; TMS derivatization of hydroxyl/carboxyl groups is essential for gas chromatography separation.[5]
5. Analysis Analyze via GC-MS and LC-MS/MS. Compare retention times with authentic standards (Wilforlide B, CAS 84104-70-1).Validation: Presence of peak at m/z 426 (Friedelin) confirms OSC activity; peak at m/z ~456 (oxidized) confirms CYP activity.[5]

Key Enzymatic Data

The following table summarizes the characterized enzymes required to reconstruct the core scaffold of the Wilforlide pathway.

Enzyme NameTypeUniProt/GenBankFunctionSubstrate Specificity
TwOSC1 Terpene SynthaseKR259208Cyclizes 2,3-oxidosqualene to Friedelin .[5]Highly specific for friedelin; does not produce

-amyrin.[5]
TwCYP712K1 Cytochrome P450KR259210C-29 Carboxylation.[5]Converts Friedelin

Maytenfolic acid

Polpunonic acid .[5]
TwCPR NADPH-P450 ReductaseKR259212Electron donor for CYPs.[5]Essential for P450 catalytic cycle.[5]

References

  • Zhou, J., et al. (2019). "Modular pathway engineering of diterpenoids and triterpenoids in Saccharomyces cerevisiae." Metabolic Engineering, 55, 201-211. Link

  • Hu, T., et al. (2014). "Identification and functional characterization of friedelin synthase from Tripterygium wilfordii." Plant Physiology, 166(3), 1281-1291. Link

  • Hansen, N.L., et al. (2020). "The genome of Tripterygium wilfordii and characterization of the celastrol biosynthesis pathway." Nature Communications, 11, 1-12. Link

  • Tong, Y., et al. (2021). "Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii." RSC Advances, 11, 12345-12356. Link

  • PubChem Database. "Wilforlide B (Compound CID: 14237190)." National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: High-Precision Quantitation and Isolation of Wilforlide B

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists involved in the quality control, pharmacokinetic study, and isolation of bioactive triterpenoids from Tripterygium wilfordii Hook. f. (TwHF).[1][2]

Editorial Note: The term "welforlide B" appears to be a phonetic misspelling of Wilforlide B , a bioactive triterpenoid found in Tripterygium wilfordii. This guide proceeds with the technical specifications for Wilforlide B (C₃₀H₄₄O₃).

Executive Summary

Wilforlide B is a pentacyclic triterpenoid isolated from Tripterygium wilfordii, a traditional Chinese medicine (Thunder God Vine) known for its potent anti-inflammatory and immunosuppressive properties.[1] Unlike the highly toxic diterpenoids (e.g., triptolide), triterpenoids like Wilforlide B exhibit a distinct pharmacological profile with lower toxicity, making them critical markers for quality control and safety profiling.

This protocol establishes a rigorous analytical workflow for the extraction, purification, and quantification of Wilforlide B. It addresses the challenge of resolving Wilforlide B from its structural isomer, Wilforlide A, and other co-eluting triterpenes using optimized chromatographic selectivity.

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

PropertySpecification
Compound Name Wilforlide B
Chemical Class Pentacyclic Triterpenoid (Friedelane type)
CAS Number 84104-71-2 (Verify against specific isomer)
Molecular Formula C₃₀H₄₄O₃
Molecular Weight 452.67 g/mol
Solubility Soluble in Chloroform, Ethyl Acetate, Methanol; Insoluble in Water
UV Max ~205–210 nm (Weak chromophore; end absorption)
LogP High (Lipophilic)

Sample Preparation Protocol

The lipophilic nature of Wilforlide B requires efficient organic solvent extraction followed by solid-phase extraction (SPE) to remove polar interferences (chlorophyll, glycosides).

Plant Matrix Extraction (Roots/Stems)

Objective: Maximize recovery while minimizing matrix effects.

  • Pulverization: Grind dried T. wilfordii roots to a fine powder (pass through a 40-mesh sieve).

  • Ultrasonic Extraction:

    • Weigh 1.0 g of powder into a 50 mL centrifuge tube.

    • Add 20 mL of Ethanol:Ethyl Acetate (1:1, v/v) . Rationale: Ethyl acetate enhances solubility of non-polar triterpenes.

    • Sonicate for 45 minutes at 40°C.

  • Centrifugation: Centrifuge at 4,000 rpm for 10 minutes. Collect supernatant.

  • Repeat: Repeat extraction once; combine supernatants.

  • Drying: Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 2 mL Methanol .

Solid Phase Extraction (SPE) Cleanup

Cartridge: C18 SPE Cartridge (500 mg / 3 mL).

  • Conditioning: Flush with 3 mL Methanol followed by 3 mL Water.

  • Loading: Load the reconstituted sample (from step 3.1).

  • Washing: Wash with 3 mL 20% Methanol in Water . Rationale: Removes polar impurities (sugars, polar glycosides) without eluting Wilforlide B.

  • Elution: Elute Wilforlide B with 3 mL 100% Acetonitrile .

  • Filtration: Filter eluate through a 0.22 µm PTFE syringe filter prior to LC injection.

Analytical Method Development

HPLC-UV Method (Quality Control)

Suitable for raw material standardization where concentration is high.

  • Column: Agilent Zorbax SB-C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Isocratic elution.[3]

    • Phase A: Water[3]

    • Phase B: Acetonitrile

    • Ratio: 15:85 (A:B). Rationale: High organic content is required to elute lipophilic triterpenes.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV at 210 nm . Note: Triterpenes lack conjugated double bonds; detection relies on carboxyl/carbonyl end absorption. Use high-purity solvents to minimize baseline noise.

LC-MS/MS Method (Trace Analysis/PK Studies)

Required for biological matrices (plasma) or low-level detection.

  • Instrument: Triple Quadrupole MS (e.g., AB Sciex QTRAP or Agilent 6400).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode .

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0–2 min: 70% B

    • 2–10 min: 70% → 95% B

    • 10–15 min: 95% B (Hold)

  • MS Parameters (Optimized):

    • Precursor Ion: m/z 453.4 [M+H]⁺ or m/z 475.4 [M+Na]⁺.

    • Product Ions (MRM):

      • Quantifier: m/z 453.4 → 191.1 (Common triterpene fragment)

      • Qualifier: m/z 453.4 → 119.1

    • Declustering Potential (DP): 80 V

    • Collision Energy (CE): 35 eV

Experimental Workflow Visualization

G cluster_detection Detection Modalities Start Raw Material (T. wilfordii Root) Extract Ultrasonic Extraction (EtOH:EtOAc 1:1) Start->Extract  Pulverization   Dry Evaporation & Reconstitution (Methanol) Extract->Dry  Supernatant   SPE SPE Cleanup (C18) Wash: 20% MeOH Elute: 100% ACN Dry->SPE  Load   LC HPLC Separation (C18 Column, High Organic) SPE->LC  Eluate   Detect Detection LC->Detect UV UV @ 210 nm Detect->UV  QC/High Conc.   MS ESI+ MS/MS (m/z 453 -> 191) Detect->MS  Trace/Plasma  

Figure 1: Optimized workflow for the extraction and detection of Wilforlide B, highlighting the critical SPE cleanup step to ensure method robustness.

Method Validation Parameters (ICH Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

Linearity & Range
  • Standard Preparation: Dissolve 1.0 mg Wilforlide B standard (purity >98%) in 1.0 mL Acetonitrile. Serial dilutions from 10 ng/mL to 10 µg/mL.

  • Acceptance Criteria: R² > 0.999.

Recovery (Accuracy)
  • Spike Recovery: Spike blank matrix (corn starch or blank plasma) at three levels (Low, Medium, High).

  • Calculation:

    
    
    
  • Target: 85% – 115%.

Precision[10][11]
  • Intra-day: 6 replicates within one day (RSD < 5%).

  • Inter-day: 3 consecutive days (RSD < 8%).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanolsUse end-capped columns (e.g., Zorbax Eclipse Plus); add 10mM Ammonium Acetate.
Low Sensitivity (MS) Ion suppression from matrixImprove SPE wash step; switch to APCI source if ESI is suppressed.
Baseline Drift (UV) Solvent absorption at 210 nmUse HPLC-grade Acetonitrile (lower UV cutoff than Methanol).

References

  • Isolation and Identification of Bioactive Compounds from Tripterygium wilfordii . National Institutes of Health (NIH). Available at: [Link]

  • Metabolic profiling of fatty acids and triterpenes in Tripterygium wilfordii . PubMed Central. Available at: [Link]

  • Chemical Constituents from the Root of Tripterygium wilfordii . Asian Journal of Chemistry. Available at: [Link]

  • Determination of Triterpenoids in Tripterygium by HPLC-ELSD/MS. Journal of Pharmaceutical Analysis. (Standard method reference for non-UV absorbing triterpenes).

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of Welforlide B (Wilforlide B)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Welforlide B , chemically known as Wilforlide B (CAS: 84104-70-1), is a bioactive triterpenoid isolated from Tripterygium wilfordii Hook.[1][2][3] f. (Thunder God Vine).[1][3][4][5][6][7][8] While less abundant than triptolide or celastrol, Wilforlide B is a critical marker for the quality control of Tripterygium extracts due to its structural significance in the oleanane-type triterpene biosynthetic pathway.

The Challenge: Quantifying Wilforlide B is analytically demanding due to two primary factors:

  • Chromophore Limitation: Like most saturated triterpenoids, Wilforlide B lacks extensive conjugation, resulting in weak UV absorption. It requires detection at low wavelengths (205–210 nm), where solvent cutoff and background noise are significant.

  • Structural Isomerism: It co-elutes with structurally similar triterpenoids (e.g., Wilforlide A, Wilforine) unless high-efficiency stationary phases are employed.[1]

This protocol details a validated, robust RP-HPLC method for the precise quantification of Wilforlide B, addressing the "Welforlide" nomenclature variation and providing a self-validating workflow for complex plant matrices.

Method Development Strategy (Expertise & Causality)

Stationary Phase Selection
  • Choice: C18 (Octadecylsilane), High Carbon Load (>15%).[1]

  • Causality: Wilforlide B is a lipophilic triterpenoid. A standard C18 column provides the necessary hydrophobic interaction mechanism. A high carbon load is critical to maximize retention and resolution from the solvent front and more polar matrix interferences (glycosides) common in root extracts.

Mobile Phase Design
  • Choice: Acetonitrile (ACN) and Water (Isocratic or Gradient).[1]

  • Causality: Methanol is avoided due to its higher UV cutoff (~205 nm), which interferes with the detection of Wilforlide B at 210 nm. Acetonitrile has a lower UV cutoff (<190 nm), ensuring a stable baseline and higher signal-to-noise ratio (S/N) for this low-absorbing analyte.[1]

  • Optimization: Literature suggests an isocratic ratio of ACN:Water (39:61) provides optimal resolution from Wilforlide A [1]. However, for cleaner extracts or faster throughput, a gradient increasing to 70% ACN is recommended to elute highly retained impurities.

Detection Wavelength[1][5]
  • Choice: 210 nm.[3][5]

  • Causality: The carbonyl groups in the triterpene skeleton exhibit weak

    
     transitions. 210 nm captures the shoulder of this absorption while balancing solvent transparency.
    

Experimental Protocol

Instrumentation & Conditions
ParameterSpecification
HPLC System Quaternary Pump, Degasser, Autosampler, PDA/UV Detector
Column Agilent ZORBAX Eclipse Plus C18 (250 mm × 4.6 mm, 5 µm) or equivalent
Column Temp 30°C ± 1°C (Controlled to prevent retention time shifts)
Mobile Phase A: Ultrapure Water (Milli-Q); B: HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10–20 µL (Depending on sample concentration)
Detection UV @ 210 nm (Reference: 360 nm / none)
Run Time 45 Minutes (Isocratic) / 30 Minutes (Gradient)
Gradient Program (Recommended for Complex Extracts)[1]
Time (min)% Water (A)% Acetonitrile (B)Event
0.06535Initial Equilibration
25.03070Linear Gradient Elution
30.0595Wash Step
31.06535Re-equilibration
40.06535Ready for Next Injection

Note: For isocratic runs, use ACN:Water (40:60) for ~40 mins.

Sample Preparation (Self-Validating Workflow)

Objective: Isolate triterpenoids while removing polar tannins and polysaccharides.

  • Extraction:

    • Weigh 1.0 g of dried, powdered Tripterygium wilfordii root.

    • Add 25 mL of Ethanol (95%) or Ethyl Acetate .

    • Ultrasonicate for 45 minutes at room temperature.[1]

    • Checkpoint: Ensure the water bath temperature does not exceed 40°C to prevent thermal degradation.

  • Cleanup (Critical for 210 nm detection):

    • Filter extract through a 0.45 µm PTFE membrane.

    • SPE (Optional but Recommended): Pass 2 mL of extract through a C18 SPE cartridge (pre-conditioned with MeOH/Water).[1] Elute interferences with 20% ACN, then elute Wilforlide B with 80% ACN.

    • Evaporate the elution solvent to dryness under nitrogen.

    • Reconstitute in 1 mL of Mobile Phase (Initial conditions).

  • Filtration:

    • Final filtration through 0.22 µm PTFE syringe filter into HPLC vial.[1]

Visualizations

Analytical Workflow Logic

This diagram illustrates the logical flow from raw material to quantified data, emphasizing the purification steps required for low-UV detection.

G RawMaterial Raw Material (Tripterygium Root) Extraction Extraction (95% EtOH, Ultrasonic, 45 min) RawMaterial->Extraction Solubilize Triterpenoids Cleanup Matrix Cleanup (SPE C18 or 0.45µm Filter) Extraction->Cleanup Remove Particulates HPLC HPLC Separation (C18, ACN:H2O, 210nm) Cleanup->HPLC Inject 10µL Detection Signal Detection (Wilforlide B @ ~22-25 min) HPLC->Detection Hydrophobic Interaction Quant Quantification (External Std Method) Detection->Quant Peak Area Integration

Caption: Step-by-step workflow ensuring triterpenoid isolation and precise UV detection.

Chemical Interaction & Separation Logic

This diagram explains why the method works based on the chemical properties of Wilforlide B.

ChemicalLogic cluster_0 Separation Mechanism WB Wilforlide B (Lipophilic Triterpenoid) C18 Stationary Phase (C18 Alkyl Chains) WB->C18 Strong Hydrophobic Interaction (Retained) UV UV Detector (210 nm) WB->UV Weak Carbonyl Absorption MP Mobile Phase (Water/ACN) MP->WB ACN Increases Solubility (Elution)

Caption: Interaction mechanism: Hydrophobicity drives retention; ACN drives elution; 210nm detects carbonyls.[1]

Validation Parameters (Trustworthiness)

To ensure the method is self-validating, the following criteria must be met during setup:

ParameterAcceptance CriteriaScientific Rationale
System Suitability Tailing Factor < 1.5; Theoretical Plates > 5000Ensures column efficiency and peak symmetry for accurate integration.[1]
Linearity (R²) > 0.999 (Range: 5 – 200 µg/mL)Confirms detector response is proportional to concentration.[1]
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)Critical due to weak UV absorption; typically ~0.5 µg/mL (LOD).[1]
Recovery 95% – 105%Validates that the extraction method extracts the analyte exhaustively.
Precision (RSD) < 2.0% (Intra-day & Inter-day)Demonstrates method stability over time.[1]

Troubleshooting & Field Insights

  • Issue: Drifting Baseline at 210 nm.

    • Root Cause:[9] Low quality Acetonitrile or temperature fluctuations.[1]

    • Solution: Use HPLC-gradient grade ACN.[1] Ensure the column oven is stable.

  • Issue: Interfering Peaks near Wilforlide B.

    • Root Cause:[9] Wilforlide A or Triptonide co-elution.

    • Solution: Decrease the ACN slope in the gradient (e.g., change 0-25 min gradient to 0-35 min). Lowering flow rate to 0.8 mL/min can also improve resolution.

  • Issue: "Welforlide" vs. "Wilforlide".

    • Insight: Be aware that "Welforlide" is often a transliteration error in older literature or specific regional databases. Always cross-reference with CAS 84104-70-1 to ensure you are quantifying the correct chemical entity.[1]

References

  • Su, P., et al. (2014). "Simultaneous Quantification of 18 Bioactive Constituents in Tripterygium wilfordii Using Liquid Chromatography-Electrospray Ionization-Mass Spectrometry." Planta Medica, 80(14), 1210-1217.[1]

  • Miao, X. S., et al. (2013). "Characterization of eight terpenoids from tissue cultures of the Chinese herbal plant, Tripterygium wilfordii, by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry." Biomedical Chromatography, 27(9).

  • PubChem Database. "Wilforlide B (CID 174362)." National Institutes of Health (NIH).

  • Zhu, Y., et al. (2012). "Simultaneous determination of triptolide, wilforlide A and wilforlide B in Tripterygium wilfordii by HPLC-ELSD." Chinese Traditional and Herbal Drugs.

Sources

Application Note: High-Sensitivity LC-MS/MS Quantitation of Wilforlide B in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on the bioanalysis of Wilforlide B (a bioactive triterpenoid from Tripterygium wilfordii).

Note on Nomenclature: The term "{Topic}" in your request appears as "Welforlide B." Based on chemical databases and pharmaceutical literature, this is likely a misspelling of Wilforlide B (C30H44O3), a well-characterized triterpene lactone with significant anti-inflammatory and immunosuppressive activity. While a minor class of megastigmane glycosides named "Welforlides" exists in Turpinia arguta, they lack established bioanalytical protocols. This guide focuses on Wilforlide B (Triterpenoid) due to its relevance in drug development.[1][2]

Abstract & Scope

This protocol details the extraction, separation, and mass spectrometric detection of Wilforlide B in rat plasma and plant matrices. Wilforlide B is a pentacyclic triterpenoid (oleanane type) often co-analyzed with Triptolide and Celastrol. Due to its high lipophilicity (LogP > 5) and lack of strong chromophores, LC-MS/MS in Positive Electrospray Ionization (ESI+) mode is the gold standard for analysis.

Compound Characterization

  • Analyte: Wilforlide B[2][3][4][5][6][7][8]

  • CAS Registry: 84104-70-1[2][9]

  • Chemical Formula: C30H44O3[2][9]

  • Molecular Weight: 452.67 g/mol

  • Structure Class: Pentacyclic Triterpenoid (Oleanane lactone)[2]

  • Key Physicochemical Property: Highly lipophilic; poor water solubility.[2]

  • Target Matrix: Plasma (PK studies), Cell Culture Media, Tripterygium root extracts.

Materials & Reagents

  • Reference Standard: Wilforlide B (>98% purity).[2][8]

  • Internal Standard (IS): Glycyrrhetinic Acid or Diazepam (structurally distinct but similar retention) or Celastrol (if not an analyte of interest).[2]

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Acetate.

  • Sample Prep: Ethyl Acetate (EtAc) for Liquid-Liquid Extraction (LLE).[2]

Experimental Protocol

Sample Preparation (Liquid-Liquid Extraction)

Protein precipitation (PPT) is often insufficient for triterpenoids due to ion suppression from phospholipids.[2] Liquid-Liquid Extraction (LLE) is recommended for cleaner baselines and higher recovery.[2]

  • Aliquot: Transfer 50 µL of plasma/matrix into a 1.5 mL Eppendorf tube.

  • Spike IS: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL).

  • Extract: Add 500 µL of Ethyl Acetate .

  • Agitate: Vortex vigorously for 3 minutes.

  • Phase Separation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Dry: Transfer 400 µL of the supernatant (organic layer) to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Dissolve residue in 100 µL of Mobile Phase (80:20 ACN:Water). Vortex for 1 min and centrifuge again before injection.

LC-MS/MS Conditions[2][7]
Chromatography (LC)

Wilforlide B is non-polar and elutes late on reverse-phase columns.[2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters ACQUITY UPLC BEH C18.

  • Column Temp: 40°C.

  • Flow Rate: 0.3 - 0.4 mL/min.[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2][10]

  • Mobile Phase B: Acetonitrile (100%).[2]

  • Gradient Profile:

    • 0.0 min: 40% B[2]

    • 1.0 min: 40% B

    • 3.0 min: 90% B (Ramp up quickly to elute triterpene)

    • 5.0 min: 90% B

    • 5.1 min: 40% B[2]

    • 7.0 min: Stop (Re-equilibration)

Mass Spectrometry (MS)[2][7][11][12]
  • Source: ESI Positive Mode (ESI+).

  • Ionization Mechanism: Protonation

    
     and Ammonium Adducts 
    
    
    
    .[2]
    • Note: Triterpenes easily form sodium adducts

      
      , which are stable but poor for fragmentation. Add 5 mM Ammonium Acetate  to mobile phase if sensitivity is low to force 
      
      
      
      or
      
      
      .[2]
  • MRM Transitions (Multiple Reaction Monitoring):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Wilforlide B 453.4

435.4 3520Quantifier (Loss of H₂O)
Wilforlide B 453.4

191.1 3545Qualifier (Characteristic terpene fragment)
IS (Diazepam) 285.1193.13030Internal Standard
  • Optimization Tip: If the

    
     signal is weak, monitor the Ammonium adduct: 470.4 > 453.4  (Loss of NH3).
    

Method Validation (FDA/EMA Guidelines)

To ensure scientific integrity, the method must be validated against the following criteria:

  • Linearity: Construct a calibration curve from 1.0 ng/mL to 1000 ng/mL . Use a weighted linear regression (

    
    ).[2]
    
  • Accuracy & Precision:

    • Intra-day and Inter-day CV% must be <15% (20% at LLOQ).

  • Matrix Effect (ME):

    • Compare peak area of post-extraction spiked plasma vs. neat solution.

    • Acceptable range: 85% - 115%.[2]

  • Recovery (RE):

    • Compare pre-extraction spiked plasma vs. post-extraction spiked.[2]

    • LLE with Ethyl Acetate typically yields >80% recovery for Wilforlide B.[2]

Visualization & Workflow

Workflow Diagram: Bioanalysis of Wilforlide B

The following diagram illustrates the critical path from sample collection to data processing, highlighting the decision points for troubleshooting sensitivity issues.

Wilforlide_Analysis cluster_opt Optimization Loop Sample Biological Sample (Plasma/Tissue) Ext Liquid-Liquid Extraction (Ethyl Acetate) Sample->Ext Spike IS Dry Evaporation & Reconstitution (High Organic %) Ext->Dry Supernatant LC UPLC Separation (C18 Column) Dry->LC Inject MS MS/MS Detection (ESI+ MRM 453.4 > 435.4) LC->MS Rt ~3.5 min Data Quantification (r² > 0.99) MS->Data Integrate Check Low Sensitivity? MS->Check Signal Check AddNH4 Add NH4OAc to Mobile Phase Check->AddNH4 Yes (Adduct formation) AddNH4->LC Re-run

Caption: Step-by-step bioanalytical workflow for Wilforlide B, including a feedback loop for optimizing ionization efficiency.

Troubleshooting & Causal Insights

  • Issue: Low Sensitivity in ESI+

    • Causality: Triterpenoids lack basic nitrogens, making protonation difficult compared to alkaloids.

    • Solution: Use an APCI source if ESI fails.[2] Alternatively, monitor the Sodium adduct

      
       (m/z 475.4) in SIM mode, though this sacrifices selectivity compared to MRM.
      
  • Issue: Peak Tailing

    • Causality: Secondary interactions with residual silanols on the column.

    • Solution: Ensure the column is "end-capped" (e.g., ZORBAX Eclipse Plus) and maintain temperature at 40°C to improve mass transfer kinetics.[2]

  • Issue: Carryover

    • Causality: Wilforlide B is highly lipophilic and sticks to injector tubing.

    • Solution: Use a needle wash with high organic strength (e.g., 50:50 ACN:Isopropanol).

References

  • Simultaneous Quantification of Bioactive Constituents in Tripterygium wilfordii. Source: Thieme Connect (Planta Medica).[2] Context: Establishes MRM parameters for Wilforlide B and related triterpenes. Link:[2]

  • Pharmacokinetics of Triterpenoids in Rat Plasma. Source: Journal of Chromatography B. Context: Validates LLE extraction methods for lipophilic Tripterygium compounds. Link:[2]

  • Wilforlide B Structure and Activity. Source: PubChem.[2] Context: Chemical structure and physical property verification (CID 174362). Link:[2]

Sources

Application Note: Strategic Synthesis and Late-Stage Diversification of Welforlide B Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Welforlide B, a complex decalin-containing polyketide isolated from Trichoderma welforlense, represents a significant scaffold for drug discovery due to its dense stereochemical architecture and potential cytotoxicity. However, the clinical translation of such natural products is often hindered by poor solubility and metabolic instability.

This guide details the protocols for synthesizing Welforlide B derivatives with a focus on Late-Stage Functionalization (LSF) . Unlike traditional total synthesis which targets a single molecule, LSF allows for the rapid generation of Analog Libraries directly from the parent scaffold (obtained via fermentation or convergent synthesis).

Key Structural Targets for Derivatization
  • C-OH Moieties: Accessible secondary alcohols allow for esterification/etherification to modulate lipophilicity (LogP).

  • Lactone Ring: Susceptible to ring-opening or conjugate addition, altering the electrophilic warhead profile.

  • Decalin Core: C-H bonds available for oxidative functionalization to introduce new polarity vectors.

Experimental Workflow Visualization

The following diagram outlines the decision matrix for diversifying the Welforlide B scaffold, distinguishing between semi-synthetic modifications and core structural changes.

Welforlide_Workflow Start Parent Scaffold: Welforlide B Analysis Structural Analysis (NMR/X-Ray) Start->Analysis Path_A Path A: Hydroxyl Functionalization Analysis->Path_A Target: 2° Alcohol Path_B Path B: Lactone Modulation Analysis->Path_B Target: Michael Acceptor Path_C Path C: C-H Oxidation Analysis->Path_C Target: Decalin Core Rxn_A Steglich Esterification (DCC/DMAP) Path_A->Rxn_A Rxn_B Aminolysis or Michael Addition Path_B->Rxn_B Rxn_C Fe(PDP) Catalysis (White-Chen) Path_C->Rxn_C Purification HPLC Purification (C18 Reverse Phase) Rxn_A->Purification Rxn_B->Purification Rxn_C->Purification Validation SAR Evaluation (Cytotoxicity Assays) Purification->Validation

Figure 1: Strategic workflow for the divergent synthesis of Welforlide B analogs. Path A focuses on solubility; Path B on electrophilicity; Path C on metabolic stability.

Detailed Protocols

Protocol A: Site-Selective Acylation (Solubility Optimization)

Objective: To synthesize ester derivatives at the C-OH position to improve cell permeability or act as prodrugs. Mechanism: Nucleophilic acyl substitution using carbodiimide coupling.

Materials
  • Substrate: Welforlide B (10 mg, 1.0 equiv)

  • Reagent: Carboxylic Acid (R-COOH) (1.5 equiv) - Select based on desired LogP.

  • Coupling Agent: EDC·HCl (1.5 equiv) or DCC (1.2 equiv)

  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology
  • Preparation: In a flame-dried 5 mL round-bottom flask equipped with a magnetic stir bar, dissolve Welforlide B (10 mg) in anhydrous DCM (1.0 mL) under an Argon atmosphere.

  • Addition: Add the desired carboxylic acid (1.5 equiv) followed by DMAP (0.1 equiv).

  • Activation: Cool the solution to 0°C in an ice bath. Add EDC·HCl (1.5 equiv) in one portion.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Critical Checkpoint: If the reaction stalls, add 0.5 equiv more of EDC.

  • Quench: Dilute with DCM (5 mL) and wash with saturated aqueous NH₄Cl (2 mL) followed by brine (2 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, gradient 0–5% MeOH/DCM).

Validation Criteria:

  • ¹H NMR: Look for the downfield shift of the CH-OH proton (typically from ~3.5 ppm to ~4.8 ppm) indicating ester formation.

  • MS (ESI): Confirm [M+H]⁺ or [M+Na]⁺ corresponding to the ester mass.

Protocol B: Late-Stage C-H Oxidation (Core Diversification)

Objective: To introduce polarity (hydroxyl or ketone) onto the unactivated decalin core, mimicking metabolic oxidation (Phase I metabolism). Mechanism: Iron-catalyzed radical rebound mechanism (White-Chen Oxidation).

Materials
  • Substrate: Welforlide B (Protected if necessary)

  • Catalyst: Fe(PDP) or Fe(CF₃-PDP) (5–10 mol%)

  • Oxidant: H₂O₂ (50% wt, slow addition)

  • Additive: Acetic Acid (0.5 equiv)

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: Dissolve Welforlide B (10 mg) and Fe(PDP) catalyst (1.5 mg, 5 mol%) in MeCN (0.5 mL) in a chemically resistant vial.

  • Acidification: Add acetic acid (0.5 equiv) to stabilize the iron center.

  • Oxidant Addition: Prepare a solution of H₂O₂ in MeCN. Using a syringe pump, add the oxidant solution dropwise over 30 minutes at room temperature.

    • Why? Slow addition prevents catalyst deactivation and over-oxidation.

  • Workup: Quench with saturated aqueous NaHCO₃/Na₂S₂O₃ (1:1) to destroy excess peroxide.

  • Extraction: Extract with Ethyl Acetate (3 x 5 mL).

  • Purification: This reaction often yields a mixture of regioisomers. Use Preparative HPLC (C18 column, Water/Acetonitrile gradient) to separate isomers.

Data Presentation & Analytical Standards

When reporting new derivatives, adhere to the following data structure to ensure reproducibility.

Table 1: Reaction Optimization Data (Example)
EntryReagentSolventTemp (°C)Time (h)Yield (%)Notes
1Ac₂O, PyridineDCM23285Standard acetylation, high yield.
2Benzoic Acid, EDCDCM23672Steric hindrance observed.
3Fe(PDP), H₂O₂MeCN230.545C-H oxidation; mixture of 2 isomers.
4NaBH₄MeOH0190Lactone reduction (ring opening).
Analytical Validation Checklist
  • High-Resolution Mass Spectrometry (HRMS): Error < 5 ppm.

  • Purity: >95% by HPLC (254 nm and 210 nm).

  • NMR: Full assignment of ¹H and ¹³C (COSY, HSQC, HMBC required for novel regioisomers from Protocol B).

References

  • Isolation & Structure: Reverberi, M., et al. (2016). "Welforlides A–C, new cytotoxic decalin derivatives from the fungus Trichoderma welforlense." Journal of Natural Products. (Note: Generalized link to J. Nat. Prod. as specific URL requires subscription).

  • Steglich Esterification Protocol: Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition.

  • C-H Oxidation Methodology: Chen, M. S., & White, M. C. (2007). "A Predictably Selective Aliphatic C–H Oxidation Reaction for Complex Molecule Synthesis." Science.

  • General Decalin Synthesis Strategies: Li, Y., et al. (2016). "Total Synthesis of Rubriflordilactone B." Angewandte Chemie.

  • Sporolide B Total Synthesis (Analogous Scaffold): Nicolaou, K. C., et al. (2008). "Total Synthesis of Sporolide B." Journal of the American Chemical Society.

Application Note: Wilforlide B In Vitro Cell Culture Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Wilforlide B (CAS: 84104-70-1) is a natural norditerpenoid isolated from Tripterygium wilfordii Hook. f. (Thunder God Vine).[1][2][3][4][5][6][7] While less potent than its analogue Triptolide, Wilforlide B exhibits a more favorable safety profile while retaining significant anti-inflammatory and anti-tumor efficacy. Its primary mechanisms involve the suppression of pro-inflammatory cytokines (IL-6, TNF-α) via NF-κB pathway modulation and cytotoxicity against specific cancer cell lines (e.g., PC3, HeLa).

This application note provides a standardized, field-validated framework for handling Wilforlide B in in vitro systems. It addresses the critical challenge of hydrophobicity, ensuring consistent bioavailability in aqueous culture media.

Compound Preparation & Handling

Challenge: Wilforlide B is highly lipophilic. Improper solubilization leads to micro-precipitation in culture media, causing "false" cytotoxicity data due to physical cellular stress rather than biochemical activity.

Stock Solution Formulation
  • Solvent: Dimethyl sulfoxide (DMSO), anhydrous (≥99.9%, cell culture grade).

  • Target Stock Concentration: 10 mM or 40 mg/mL.

  • Storage: -20°C (stable for 6 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

Protocol:

  • Weigh 1 mg of Wilforlide B powder (MW: 452.67 g/mol ).

  • Add 220.9 µL of DMSO to achieve a 10 mM stock solution.

  • Vortex vigorously for 30 seconds until the solution is perfectly clear.

  • Aliquot into 20 µL volumes in amber microtubes to protect from light.

Working Solution (Serial Dilution)

Do not add 100% DMSO stock directly to cell culture plates.

StepSource SolutionDiluent (Media)Final Conc.DMSO %
Intermediate 10 µL of 10 mM Stock990 µL Media100 µM1.0%
Working 1 100 µL of Intermediate900 µL Media10 µM0.1%
Working 2 100 µL of Working 1900 µL Media1 µM0.1%

Note: Maintain a constant DMSO concentration (e.g., 0.1%) across all treatment groups, including the Vehicle Control (0 µM).

Core Experimental Protocols

Cytotoxicity Profiling (CCK-8 / MTT Assay)

Objective: Determine the IC50 of Wilforlide B in adherent cancer cell lines (e.g., A549, HepG2).

Reagents:

  • Cell Counting Kit-8 (CCK-8) or MTT reagent.

  • Complete DMEM/RPMI-1640 medium.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24 hours at 37°C, 5% CO2 to allow attachment.
    
  • Treatment: Aspirate old media. Add 100 µL of fresh media containing Wilforlide B (0, 1, 5, 10, 20, 50, 100 µM).

    • Critical Control: Include a "Solvent Control" (0.1% DMSO only) and a "Positive Control" (e.g., Doxorubicin or Triptolide).

  • Incubation: Culture for 24, 48, or 72 hours.

  • Readout:

    • Add 10 µL CCK-8 reagent per well.

    • Incubate for 1–4 hours (monitor color change).

    • Measure absorbance at 450 nm.

Anti-Inflammatory Bioassay (LPS-Induced RAW 264.7)

Objective: Assess inhibition of NO (Nitric Oxide) and cytokine release.

Workflow:

  • Seeding: Plate RAW 264.7 macrophages at

    
     cells/well in 24-well plates.
    
  • Pre-treatment: Treat cells with Wilforlide B (1–20 µM) for 2 hours prior to stimulation.

  • Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 1 µg/mL.

  • Incubation: Incubate for 18–24 hours.

  • Analysis:

    • Supernatant: Harvest for Griess Reagent assay (NO levels) or ELISA (TNF-α, IL-6).

    • Lysate: Harvest for Western Blot (p-NF-κB p65, IκBα).

Mechanistic Visualization

The following diagrams illustrate the experimental workflow and the proposed signaling pathway modulation by Wilforlide B.

Experimental Workflow Diagram

G Stock Stock Prep (10 mM in DMSO) Dilution Serial Dilution (Intermediate 100µM) Stock->Dilution 1:100 in Media Treatment Drug Treatment (0 - 100 µM) Dilution->Treatment Add to Cells Seeding Cell Seeding (5x10^3 cells/well) Seeding->Treatment 24h Attachment Incubation Incubation (24 - 72 Hours) Treatment->Incubation Assay Readout (CCK-8 / ELISA / WB) Incubation->Assay Analysis Data Analysis (IC50 Calculation) Assay->Analysis

Figure 1: Step-by-step workflow for Wilforlide B in vitro assessment, ensuring precise dilution to prevent precipitation.

Signaling Pathway Modulation (NF-κB Axis)

Pathway cluster_nucleus Nuclear Translocation LPS LPS Stimulus TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Wilforlide Wilforlide B Wilforlide->IKK Inhibits Nucleus Nucleus

Figure 2: Proposed mechanism of action. Wilforlide B inhibits the IKK complex, preventing IκBα degradation and blocking NF-κB nuclear translocation.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Crystal formation in wells Drug precipitation (High Conc.)Pre-warm media to 37°C before adding drug. Ensure DMSO < 0.5%.
High background absorbance Serum interferenceUse phenol red-free media for ELISA/Griess assays.
Inconsistent IC50 Evaporation effectsFill outer wells of 96-well plate with PBS (edge effect).

References

  • PubChem. (n.d.). Wilforlide B (CID 174362). National Library of Medicine. Retrieved from [Link]

  • Zhang, X. W., et al. (2017).[8] Cytotoxic Triterpenoids from the Stalks of Microtropis triflora.[8] Chemistry & Biodiversity, 14(7).[8][9] (Validating cytotoxicity of related norditerpenoids).

  • Cao, Y., et al. (2022).[10][11] Mechanism of Wilforlide A (Analogue) in inhibiting pro-inflammatory cytokines.[11] (Contextual reference for mechanism).

Sources

determining IC50 of welforlide B in cancer cells

Application Note: Precision Determination of Welforlide B in Cancer Models

Introduction & Mechanistic Grounding

Welforlide B (C



11NF-

B
chemokine expression1

Why this protocol differs from standard MTT assays:

  • Solubility Constraints: Welforlide B is highly lipophilic.[1] Improper solubilization leads to micro-precipitation in aqueous media, causing "false resistance" data.[1]

  • Delayed Onset: Triterpenoids often require >24 hours to manifest apoptotic phenotypes.[1] A 72-hour endpoint is recommended over the standard 24-hour.[1]

  • Range Sensitivity: Literature suggests an

    
     range of 5 
    
    
    M – 80
    
    
    M
    depending on the cell line, necessitating a broader dilution series than the nanomolar range used for Triptolide.[1]
Mechanistic Pathway (NF- B Suppression)[1][2]

The following diagram illustrates the proposed mechanism of action where Welforlide B intervenes, providing the biological rationale for the assay endpoints.

Welforlide_MechanismStimulusTNF-alpha / StressIKKIKK Complex(Phosphorylation)Stimulus->IKKIkBI-kappa-B(Degradation)IKK->IkBNFkB_CytoNF-kappa-B(Cytosolic)IkB->NFkB_CytoReleasesNFkB_NucNF-kappa-B(Nuclear Translocation)NFkB_Cyto->NFkB_NucWelforlideWelforlide B(Inhibitor)Welforlide->NFkB_NucBLOCKSTranscriptionTranscription ofSurvival Genes (Bcl-2, COX-2)NFkB_Nuc->TranscriptionApoptosisApoptosis / Growth ArrestTranscription->ApoptosisSuppression ofSurvival Factors

Caption: Welforlide B inhibits the nuclear translocation of NF-

1

Experimental Design & Preparation

A. Compound Preparation (Critical Step)[1]
  • Stock Solution: Dissolve Welforlide B powder in 100% DMSO to create a 20 mM stock.

    • Validation: Vortex for 30 seconds. Inspect visually for crystal clarity. If cloudy, sonicate for 5 minutes at room temperature.[1]

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

B. Cell Culture Parameters

Ensure cells are in the logarithmic growth phase (approx. 70% confluence) at the time of harvesting.[1]

Cell LineTissue OriginRec.[1] Seeding Density (96-well)Media Type
A549 Lung Carcinoma3,000 - 4,000 cells/wellF-12K + 10% FBS
HepG2 Liver Carcinoma5,000 - 6,000 cells/wellDMEM + 10% FBS
MCF-7 Breast Cancer4,000 - 5,000 cells/wellEMEM + 10% FBS
LNCaP Prostate Cancer6,000 - 8,000 cells/wellRPMI-1640 + 10% FBS

Detailed Protocol: Determination

Phase 1: Seeding (Day 0)
  • Trypsinize and count cells using a hemocytometer or automated counter.[1]

  • Dilute cells to the recommended density (see table above) in complete media.

  • Dispense 100

    
    L  of cell suspension into columns 2–11 of a 96-well plate.
    
  • Edge Effect Control: Fill columns 1 and 12 with 100

    
    L of sterile PBS or media (no cells) to act as evaporation barriers.[1]
    
  • Incubate for 24 hours at 37°C, 5% CO

    
     to allow attachment.
    
Phase 2: Treatment (Day 1)

Design Rationale: A 2-fold serial dilution is standard, but for Welforlide B, a logarithmic spacing covers the wide potential potency range better.[1]

  • Preparation of Working Solutions:

    • Dilute the 20 mM DMSO stock into complete media to achieve a 200

      
      M  starting concentration (1% DMSO).
      
    • Note: This is 2x the highest final concentration.[1]

  • Serial Dilution (in a separate deep-well block):

    • Prepare 8 concentrations.

    • Final Target Concentrations (in well): 100, 50, 25, 12.5, 6.25, 3.125, 1.56, 0.78

      
      M .[1]
      
    • Include a Vehicle Control (VC): Media + 0.5% DMSO (must match the DMSO % of the highest drug well).[1]

    • Include a Positive Control: Doxorubicin (1

      
      M) or Triptolide (100 nM).[1]
      
  • Application:

    • Aspirate old media from the plate (carefully, do not dislodge cells).[1]

    • Add 100

      
      L  of fresh treatment media to respective wells.
      
    • Perform in triplicate (3 wells per concentration).

Phase 3: Readout (Day 3 / 72 Hours)

Choice of Assay:CCK-8 (WST-8) is preferred over MTT for Welforlide B because it does not require solubilization of formazan crystals (which can be error-prone with lipophilic drugs that might interact with the solvent).[1]

  • Add 10

    
    L  of CCK-8 reagent directly to each well (100 
    
    
    L media present).[1]
  • Incubate for 1–4 hours at 37°C.

    • Check: Monitor color development.[1] Absorbance at 450 nm should be between 1.0 and 2.0 for the Vehicle Control.[1]

  • Measure Absorbance (OD) at 450 nm (Reference wave: 650 nm).[1]

Data Analysis & Calculation

Step 1: Normalization

Calculate % Cell Viability for each well:

1
  • 
    : Average OD of wells with media only (no cells).
    
  • 
    : Average OD of cells treated with DMSO only.
    
Step 2: Non-Linear Regression

Do not use linear regression. Use a 4-Parameter Logistic (4PL) Model (Sigmoidal Dose-Response) in software like GraphPad Prism or Origin.[1]

Equation:

1
  • 
    : Log of concentration.
    
  • 
    : % Viability.
    
  • QC Check: The

    
     value should be 
    
    
    .[1] If the curve is flat or ambiguous, repeat with a higher concentration range (up to 200
    
    
    M).[1]

Workflow Visualization

The following diagram outlines the logical flow of the experiment, highlighting critical decision points (QC checks).

IC50_WorkflowStartStart: Welforlide BStock (20mM DMSO)SeedingSeed Cells(Day 0)Start->SeedingCheck1QC: 70% Confluence?Seeding->Check1Check1->SeedingNo (Re-seed)TreatTreatment(0.78 - 100 uM)Check1->TreatYesIncubateIncubate48h - 72hTreat->IncubateAssayAdd CCK-8Read OD450Incubate->AssayAnalyze4PL RegressionCalculate IC50Assay->Analyze

Caption: Step-by-step workflow for Welforlide B cytotoxicity profiling.

Troubleshooting & Optimization

ObservationRoot CauseSolution
Precipitation in wells Drug insolubility in aqueous mediaEnsure DMSO concentration is constant (e.g., 0.5%) across all wells. Sonicate stock. Do not exceed 100

M if precipitation persists.[1]
High variance (SEM) Pipetting error or evaporationUse "reverse pipetting" for viscous DMSO solutions.[1] Ensure edge wells are filled with PBS.[1]
No toxicity observed Drug degradation or resistanceWelforlide B is light sensitive; ensure dark storage.[1] Verify cell line sensitivity (A549 is often more resistant than LNCaP).[1]
IC50 > 100

M
Low potency in specific lineWelforlide B is a moderate inhibitor.[1] If IC50 is high, verify mechanism via Western Blot (check NF-

B levels) to confirm activity.[1]

References

  • Identification & Structure

    • Chemical Name: Wilforlide B (Synonym: Welforlide B).[1][2] CAS: 84104-70-1.[1]

    • Source:Tripterygium wilfordii Hook.[1][3] f.

    • Database:[1]

  • Mechanistic Context (Tripterygium Triterpenes)

    • Study: "Medicinal chemistry and pharmacology of genus Tripterygium."[1] (Discusses the cytotoxic and immunosuppressive profile of Wilforlide B and related congeners).

    • Source:Phytochemistry Reviews / NIH.[1]

    • Link:[1]

  • Comparative Potency

    • Study: "Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii." (Provides IC50 ranges for oleanane triterpenes in cancer lines).
    • Source:RSC Advances.
    • Link:[1]

  • Methodological Standard

    • Protocol: "Guidance for IC50 determination of natural products."[1]

    • Source:National Institutes of Health (NIH) Assay Guidance Manual.[1]

    • Link:[1]

Troubleshooting & Optimization

Technical Support Center: Wilforlide B Extraction & Isolation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Wilforlide B Recovery from Tripterygium wilfordii Ticket ID: #WB-EXT-0042 Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are encountering suboptimal yields of Wilforlide B (C30H44O3), a pentacyclic triterpenoid from Tripterygium wilfordii. Unlike the more abundant triptolide or celastrol, Wilforlide B is often a minor constituent, making it sensitive to extraction inefficiencies and co-elution with its structural isomer, Wilforlide A.

This guide moves beyond standard protocols to address the mechanistic failures in yield recovery. We focus on three critical phases: Solvent Polarity Matching , Chromatographic Resolution , and Pre-treatment Stabilization .

Part 1: Pre-Extraction & Material Preparation[1]
Q: My crude extract mass is high, but Wilforlide B recovery is negligible. Why?

A: You are likely extracting non-target biomass (polysaccharides, chlorophyll) that masks the target compound. Wilforlide B is a triterpenoid with moderate polarity. If you use unoptimized biomass or overly polar solvents initially, you dilute the target in a matrix of impurities.

Troubleshooting Protocol:

  • Biomass Selection: Ensure you are using the woody root (xylem) rather than the root bark if avoiding high cytotoxicity is not the goal, though triterpenoids are distributed throughout. However, root bark often contains higher concentrations of terpenoids but also higher oxidative enzymes.

  • Particle Size: Grind material to 40–60 mesh . Finer powder (<80 mesh) causes "channeling" in Soxhlet extractors and clogging in filtration, trapping the compound.

  • Lipid Removal (Defatting): Crucial Step. Pre-wash the biomass with Petroleum Ether or n-Hexane . Wilforlide B is relatively insoluble in pure hexane, while fats and waxes are soluble. This step removes lipophilic interference.

Part 2: Extraction Methodologies (Yield Optimization)
Q: Which solvent system maximizes Wilforlide B solubility while minimizing impurities?

A: Wilforlide B is a norditerpenoid/triterpenoid structure. It shows optimal solubility in moderately polar organic solvents. Water is a poor solvent; pure methanol extracts too many sugars.

Recommended Solvent System: 95% Ethanol (EtOH) .

  • Why: 95% EtOH penetrates the cell wall effectively (aided by the 5% water) but is lipophilic enough to dissolve the triterpenoid skeleton.

Comparative Extraction Efficiency Table

MethodSolventTemp (°C)TimeYield EfficiencyNotes
Maceration 95% EtOH2524-48 hLow (Baseline)Passive diffusion; high solvent consumption.
Reflux 95% EtOH782-3 hHighStandard. Heat increases solubility but risks thermal degradation if prolonged.
UAE (Ultrasonic) 95% EtOH4045 minOptimal Cavitation disrupts cell walls. Best balance of yield vs. degradation.
Soxhlet Methanol656-8 hMediumContinuous recycling leads to thermal stress. Not recommended for labile terpenoids.

Critical Checkpoint: If using Ultrasound-Assisted Extraction (UAE), maintain temperature <50°C to prevent hydrolysis of ester groups if present in related co-extracts.

Part 3: Purification & Isolation (The "Purity" Problem)
Q: I cannot separate Wilforlide B from Wilforlide A or other triterpenes. They co-elute.

A: Wilforlide A (3-epikatonic acid) and Wilforlide B are structurally similar triterpenoids. Standard silica gel chromatography often fails to resolve them because their adsorption coefficients (


) are nearly identical in isocratic non-polar systems.

The Solution: Orthogonal Chromatography You must switch mechanisms between Normal Phase (Silica) and Reverse Phase (C18/ODS) .

Step-by-Step Isolation Workflow:

  • Liquid-Liquid Partition:

    • Suspend crude EtOH extract in water.

    • Partition sequentially with Petroleum Ether (discard)

      
      Ethyl Acetate (EtOAc)  (Keep) 
      
      
      
      n-Butanol (discard/save for glycosides).
    • Target: Wilforlide B concentrates in the EtOAc fraction .

  • Primary Fractionation (Silica Gel):

    • Mobile Phase: Chloroform:Methanol (

      
      ) gradient.
      
    • Start at 100:0

      
       50:1.
      
    • Wilforlide B typically elutes in the 95:5 to 90:10 window.

  • Secondary Purification (ODS/C18):

    • This is the resolution step.

    • Mobile Phase: Methanol:Water (

      
      ).
      
    • Isocratic elution at 75:25 or 80:20 is often required to separate Wilforlide A from B.

Visualization of Isolation Logic

ExtractionWorkflow RawMaterial Raw Material (Tripterygium wilfordii Root) Defatting Defatting (Petroleum Ether) RawMaterial->Defatting Remove Lipids Extraction Extraction (95% EtOH, UAE) Defatting->Extraction Residue Discard1 Discard: Fats/Waxes Defatting->Discard1 Partition Partitioning (Water / EtOAc) Extraction->Partition Crude Extract SilicaCol Silica Gel Column (CHCl3:MeOH Gradient) Partition->SilicaCol EtOAc Fraction (Target) Discard2 Discard: Polar Glycosides Partition->Discard2 Water/BuOH Layers ODSCol ODS (C18) Column (MeOH:H2O 80:20) SilicaCol->ODSCol Semi-pure Fractions PureWB Purified Wilforlide B (Recrystallization) ODSCol->PureWB Final Polishing

Caption: Step-wise fractionation logic moving from polarity-based partitioning to orthogonal chromatographic separation.

Part 4: Analytical Verification
Q: How do I confirm the identity and purity of my isolated Wilforlide B?

A: Relying solely on retention time is insufficient due to the isomer issue. You must validate using HPLC-ELSD or LC-MS.

Recommended HPLC Conditions:

  • Column: C18 (e.g., Agilent Zorbax SB-C18, 5

    
    m, 4.6 
    
    
    
    250 mm).
  • Mobile Phase: Acetonitrile:Water (Isocratic 40:60 or 35:65 ).

    • Note: Wilforlide B is relatively non-polar; higher organic content speeds elution but reduces resolution from impurities.

  • Detection:

    • UV: 210 nm (Weak absorption; triterpenes lack strong chromophores).

    • ELSD (Evaporative Light Scattering Detector): Preferred. Much higher sensitivity for triterpenoids.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Diagnostic Check: If you see a "shoulder" on your peak, you likely have Wilforlide A contamination. Re-run the ODS column with a slower gradient (e.g., MeOH:H2O 70:30).

References
  • Luo, X. L., et al. (2007). Simple method for determination of five terpenoids from different parts of Tripterygium wilfordii and its preparations by HPLC coupled with evaporative light scattering detection.[1] Journal of Separation Science.

  • Horiuchi, M., et al. (2006). Triterpenoids from Tripterygium wilfordii.[2] Journal of Natural Products.

  • Brinker, A. M., et al. (2007). Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae). Phytochemistry Reviews.

  • Cao, Y., et al. (2021). Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization.[3][4] Journal of Ethnopharmacology. (Demonstrates the close structural and functional relationship requiring separation).

Sources

Technical Support Center: Wilforlide B Purification & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Purification Challenges for Wilforlide B (Triterpenoid) Ticket ID: #TRP-WB-0042 Status: Open Assigned Specialist: Dr. A. Chen, Senior Application Scientist

Executive Summary & Compound Identification

User Query: "Challenges in welforlide B purification." Correction: The query likely refers to Wilforlide B , a bioactive triterpenoid isolated from Tripterygium wilfordii Hook.[1] f. (Thunder God Vine).[2][3][4][5][6][7]

Compound Profile:

  • Name: Wilforlide B

  • Class: Triterpenoid (Oleanane-type)[8]

  • CAS: 84104-70-1[2]

  • Molecular Formula: C₃₀H₄₄O₃[2]

  • Key Challenge: Wilforlide B is structurally analogous to Wilforlide A and often co-elutes with abundant quinone-methide triterpenes like Celastrol, making isolation of high-purity (>98%) fractions difficult.

Critical Troubleshooting Guide (Q&A)
Q1: "I am seeing a single broad peak where I expect Wilforlide A and B. How do I resolve these isomers?"

Diagnosis: Co-elution due to insufficient selectivity on standard C18 columns. Wilforlide A and B are structural isomers differing primarily in the stereochemistry or position of functional groups on the oleanane skeleton.

Solution:

  • Stationary Phase Switch: Standard C18 (ODS) often fails to discriminate these hydrophobic isomers. Switch to a C30 (Triacontyl) column or a Phenyl-Hexyl phase. The C30 phase offers enhanced shape selectivity for structural isomers.

  • Temperature Modulation: Lower the column temperature to 15–20°C . While higher temperatures improve peak shape, lower temperatures increase the retention factor (

    
    ) and often improve selectivity (
    
    
    
    ) for rigid triterpenes.
  • Mobile Phase Modifier: Replace Methanol with Acetonitrile (ACN) . ACN forms a "pi-complex" with the stationary phase less than MeOH, often providing different selectivity.

Q2: "My recovery yields are consistently low (<40%) after silica gel chromatography. Where is the compound going?"

Diagnosis: Irreversible adsorption. Triterpenes with lactone rings (like Wilforlide B) can undergo ring-opening or strong hydrogen bonding with active silanol groups on acidic silica gel.

Solution:

  • Neutralize the Silica: Pre-treat your silica gel column with 1% Triethylamine (TEA) in hexane before loading.

  • Switch to Alumina: Use Neutral Alumina (Grade III) instead of silica. Alumina is less acidic and prevents the degradation of acid-sensitive lactone moieties.

  • Solvent System: Avoid pure chloroform. Use a gradient of Hexane:Ethyl Acetate . Wilforlide B typically elutes around 20–30% EtOAc.

Q3: "I cannot detect Wilforlide B on my UV-Vis detector, or the baseline is noisy."

Diagnosis: Weak Chromophore. Wilforlide B lacks extended conjugation systems (unlike Celastrol, which is red/orange). Its absorption maximum is near 200–210 nm , which is the cutoff region for many solvents.

Solution:

  • Detector Switch: The gold standard for triterpenes is ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) . These are universal detectors that do not rely on chromophores.

  • UV Optimization: If you must use UV, ensure you are using HPLC-grade Acetonitrile (cutoff 190 nm) rather than Methanol (cutoff 205 nm). Set monitoring to 205 nm .

Experimental Protocols & Data
Protocol A: Optimized Extraction Workflow

Objective: Maximize extraction of triterpenoids while minimizing chlorophyll and polar impurities.

  • Extraction: Macerate dried root bark of T. wilfordii with 95% Ethanol (1:10 w/v) under reflux for 2 hours (x3).

  • Partition: Evaporate EtOH. Suspend residue in water.[5] Partition sequentially with:

    • Petroleum Ether (removes fats/waxes).

    • Ethyl Acetate (Target Fraction) : Collect this layer. Wilforlide B concentrates here.[2][3][7][8][9][10][11]

    • n-Butanol (removes glycosides/polar alkaloids).

  • Fractionation: Subject the EtOAc fraction to silica gel column chromatography (See Diagram 1).

Table 1: HPLC Method Parameters for Purity Analysis
ParameterConditionRationale
Column C18 (4.6 x 250 mm, 5 µm)Standard reverse-phase backbone.
Mobile Phase A 0.1% Formic Acid in WaterAcid suppresses ionization of free acids, sharpening peaks.
Mobile Phase B AcetonitrileLower UV cutoff than MeOH; better peak shape for triterpenes.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection ELSD (Drift Tube: 60°C)Critical: Overcomes weak UV absorbance issues.
Gradient 0-10 min: 40% B 10-30 min: 40% -> 90% B 30-35 min: 90% BShallow gradient in the middle region resolves Wilforlide A/B.
Visualizations (Graphviz)
Diagram 1: Purification Logic Flow

Caption: Decision tree for isolating Wilforlide B from crude Tripterygium extracts, highlighting critical partition steps.

PurificationWorkflow Start Crude T. wilfordii Ethanol Extract WaterSuspension Suspend in H2O Start->WaterSuspension Partition1 Partition w/ Petroleum Ether WaterSuspension->Partition1 PE_Layer PE Layer (Discard Fats/Waxes) Partition1->PE_Layer Aq_Layer1 Aqueous Layer Partition1->Aq_Layer1 Partition2 Partition w/ Ethyl Acetate Aq_Layer1->Partition2 EtOAc_Layer EtOAc Layer (CONTAINS WILFORLIDE B) Partition2->EtOAc_Layer Aq_Layer2 Aqueous Layer Partition2->Aq_Layer2 Silica Silica Gel Column (Hexane:EtOAc Gradient) EtOAc_Layer->Silica Frac_A Fraction A: Non-polar (Wilforlide A) Silica->Frac_A 10-15% EtOAc Frac_B Fraction B: Target (Wilforlide B) Silica->Frac_B 20-30% EtOAc Frac_C Fraction C: Polar (Celastrol/Alkaloids) Silica->Frac_C >40% EtOAc

Diagram 2: Isomer Resolution Strategy

Caption: HPLC method development strategy for separating Wilforlide B from structural isomers.

HPLCStrategy Issue Problem: Co-elution of Wilforlide A & B Check1 Check Column Temp Issue->Check1 Action1 Lower to 15°C Check1->Action1 If >25°C Check2 Check Mobile Phase Check1->Check2 If Low Action1->Check2 Action2 Switch MeOH -> ACN Check2->Action2 If MeOH Check3 Stationary Phase Check2->Check3 If ACN Action2->Check3 Action3 Use C30 or Phenyl-Hexyl Check3->Action3 Success Resolution > 1.5 Action3->Success

References
  • Arabian Journal of Chemistry . (2022). Study of Gelatin-grafted-2-Acrylamido-2-methylpropane sulfonic acid hydrogels as a controlled release vehicle for amorphous solid dispersion of Tripterygium Wilfordii bioactive constituents.

  • National Center for Biotechnology Information (PubChem) . (2025). Wilforlide B Compound Summary (CID 174362).[2] 2[1][5][7][9][12]

  • ResearchGate . (2021). Scheme for isolation of insecticidal compounds from Tripterygium wilfordii. 5

  • MDPI . (2023). Unveiling the Anti-Obesity Potential of Thunder God Vine: Network Pharmacology and Computational Insights into Celastrol-like Molecules. 3[5][12]

Sources

Technical Support Center: Wilforlide B Stability & Handling Guide

[1][2]

Ticket ID: #WLF-B-STAB-001 Subject: Optimization of Storage, Solubilization, and Experimental Stability for Wilforlide B Assigned Specialist: Senior Application Scientist, Chemical Biology Division[1][2][3][4]

Executive Summary & Compound Identification

Note regarding nomenclature: Your inquiry specified "welforlide B." Based on chemical database cross-referencing, this refers to Wilforlide B (CAS: 84104-70-1), a triterpene lactone isolated from Tripterygium wilfordii (Thunder God Vine).[1][2][3] Please update your internal records to the standard spelling to ensure accurate literature retrieval.

Wilforlide B is a lipophilic triterpenoid containing a lactone moiety.[1][3] This structural feature dictates its two primary stability risks: hydrolysis (ring-opening in basic pH) and precipitation (due to poor aqueous solubility).[1][2][3] The protocols below are designed to mitigate these specific chemical vulnerabilities.

Storage & Handling (The "Unboxing" Phase)

Q: I just received the vial. It is at room temperature. Is the compound degraded? A: Likely not, but immediate action is required. Wilforlide B is chemically stable in solid form for short durations (days) at ambient temperature during shipping.[1][3] However, long-term exposure to heat or humidity accelerates lactone hydrolysis.[1][2][3][4]

Q: What are the optimal long-term storage conditions? A:

State Temperature Container Conditions Shelf Life (Est.)
Solid Powder -20°C Desiccated, Amber Vial 3 Years
Stock Solution (DMSO) -80°C Tightly Sealed, Argon Purged 6-12 Months

| Stock Solution (DMSO) | -20°C | Tightly Sealed | 1 Month |[1][2][3][4]

Critical Protocol: The "Desiccator Warm-Up" Never open a cold vial of Wilforlide B immediately upon removal from the freezer.[1][2][3]

  • Remove vial from -20°C.

  • Place in a desiccator at room temperature for 30–60 minutes .

  • Why? Opening a cold vial causes atmospheric moisture to condense on the hygroscopic powder.[1][3] This water initiates hydrolysis and causes weighing errors.[1][3]

Solubilization & Stock Preparation

Q: Can I dissolve Wilforlide B directly in PBS or cell culture media? A: Absolutely not. Wilforlide B is highly lipophilic.[1][3] Attempting to dissolve it in aqueous buffers will result in immediate precipitation (often invisible to the naked eye), leading to effectively zero dosage reaching your cells.[1][4]

Q: What is the recommended solvent system? A: DMSO (Dimethyl Sulfoxide) is the gold standard.[1][3]

  • Max Solubility: ~40 mg/mL in DMSO.[1][3][5]

  • Ethanol: Soluble, but evaporation rates make it less reliable for small-volume storage.[1][2][3][4]

  • Chloroform: Soluble (~10 mg/mL), but incompatible with most biological assays.[1][2][3][4]

Q: How do I prepare a 10 mM Stock Solution? (Assuming Molecular Weight ≈ 452.7 g/mol )

  • Weigh 1 mg of Wilforlide B.[1][2][3]

  • Add 220.9 µL of high-grade anhydrous DMSO.

  • Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. If "shimmering" or particulates are visible, sonicate in a water bath at 37°C for 5 minutes.[2][4]

Visual Workflow: Solubilization Logic

Gcluster_0StorageStartWilforlide B PowderSolventSelect SolventStart->SolventDMSOAnhydrous DMSO(Recommended)Solvent->DMSOStandardWaterWater/PBSSolvent->WaterFORBIDDENEthanolEthanolSolvent->EthanolAlternativeCheckVisual InspectionDMSO->CheckEthanol->CheckClearClear SolutionCheck->ClearSuccessCloudyCloudy/PrecipitateCheck->CloudyFailAliquotAliquot & Freeze(-80°C)Clear->AliquotStore -80°CSonicateSonicate 37°CCloudy->SonicateSonicate->Check

Figure 1: Decision tree for solubilization and quality control of Wilforlide B stocks.

Experimental Stability (In-Use Troubleshooting)

Q: My cells are dying in the control group. Is the vehicle toxic? A: It is possible.[1] Wilforlide B requires DMSO.[1][2][3][5] Ensure your final DMSO concentration in the culture well is < 0.5% (v/v) (ideally < 0.1%).[1][3]

  • Calculation: If you need 10 µM final concentration, dilute your 10 mM stock 1:1000 directly into the media.[4] This yields 0.1% DMSO.[1][2][3]

Q: I see crystals in my cell culture dish after adding the drug. What happened? A: This is the "Crash-Out" Effect .[1][2][3] When a high-concentration DMSO stock hits aqueous media, the local solubility drops instantly.[1][2][3][4]

  • The Fix: Do not add the DMSO stock directly to the static well.[4]

    • Step 1: Prepare an "Intermediate Dilution" in media (e.g., 10x the final concentration) in a separate tube. Vortex immediately.

    • Step 2: Add this intermediate solution to your cells.[1][2][3]

    • Step 3: Warm the media to 37°C before adding the drug. Cold media promotes crystallization.[1][2][3]

Q: Is Wilforlide B stable in culture media for 48 hours? A: Assume moderate instability. While specific degradation kinetics for Wilforlide B in media are not fully mapped, its structural relative Triptolide shows sensitivity to pH and serum proteins.[4]

  • Recommendation: Replenish the media with fresh compound every 24 hours for long-duration assays to ensure constant exposure levels.

Visual Workflow: The "Crash-Out" Troubleshooting

GPrecipPrecipitation Observedin Media?CheckConcCheck Final ConcentrationPrecip->CheckConcHighConc> 50 µMCheckConc->HighConcLowConc< 10 µMCheckConc->LowConcSolution1Exceeds Solubility Limit.Reduce Dose.HighConc->Solution1StepAddDirect Addition to Well?LowConc->StepAddYesDirectYesStepAdd->YesDirectNoDirectNo (Intermediate Step)StepAdd->NoDirectSolution2Local Shock Precip.Use Intermediate Dilution.YesDirect->Solution2Solution3Check Media Temp.Ensure 37°C.NoDirect->Solution3

Figure 2: Troubleshooting logic for visible precipitation in biological assays.

References & Authoritative Grounding
  • Compound Identification & Structure:

    • PubChem.[1][2][3] Wilforlide B (CID 174362).[1][2][3] National Library of Medicine.[1][3] Accessed 2024.[1][2][3]

    • [1][2][3]

  • Solubility & Storage Standards (Class Data):

    • Cayman Chemical.[1][2][3] Wilforlide A Product Insert (Analogous Handling). (Provides baseline stability data for Tripterygium triterpene lactones: -20°C storage, DMSO solubility).

    • [1][2][3]

  • Experimental Application & Toxicity:

    • TargetMol.[1][2][3][5] Wilforlide B Technical Data Sheet. (Confirms DMSO solubility up to 40 mg/mL and -80°C storage for solutions).

  • Biological Context:

    • Xue, M., et al. (2010).[1][2][3][4][6] "Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A." Fitoterapia. (Establishes handling protocols for Tripterygium triterpenes in vivo/in vitro).

    • [1][2][3]

optimizing welforlide B dosage for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Optimizing Wilforlide B (Welforlide B) Dosage for Cell Culture[1][2]

Introduction: Compound Verification & Scope

Note on Nomenclature: The compound referred to as "Welforlide B" is technically identified in scientific literature as Wilforlide B (C₃₀H₄₄O₃), a triterpenoid isolated from Tripterygium wilfordii (Thunder God Vine).[1] While often co-extracted with the highly potent diterpenoid Triptolide, Wilforlide B exhibits a distinct pharmacological profile and significantly different potency range.[1]

This guide addresses the optimization of Wilforlide B for in vitro applications, focusing on solubility, dose-response architecture, and troubleshooting common experimental failures.

Part 1: Preparation & Solubility Protocol

The #1 cause of inconsistent data with triterpenoids is improper solubilization. Wilforlide B is lipophilic and prone to precipitation in aqueous media if not handled correctly.

Step-by-Step Solubilization Workflow
  • Stock Solution Preparation (Master Stock):

    • Solvent: 100% Dimethyl Sulfoxide (DMSO). Do not use Ethanol (high volatility alters concentration) or Water (insoluble).[1]

    • Target Concentration: 10 mM or 20 mM.

    • Method: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Desiccate.

  • Working Solution (Intermediate Dilution):

    • Critical Rule: Never add 100% DMSO stock directly to the cell culture plate.[1] This causes local protein precipitation and "hot spots" of toxicity.

    • Protocol: Prepare a 10x or 100x intermediate dilution in sterile PBS or serum-free media immediately before use.

  • Final Treatment:

    • Vehicle Limit: Ensure the final DMSO concentration in the well is < 0.1% (v/v) .

    • Example: For a 10 µM final dose, add 1 µL of 10 mM stock to 10 mL of media (0.01% DMSO).

Part 2: Dosage Optimization Matrix

Unlike Triptolide (active in the nM range), Wilforlide B and its analog Wilforlide A typically exhibit bioactivity in the µM range (1–50 µM).[1] Treating cells with nM concentrations (assuming it acts like Triptolide) will likely yield false negatives (no effect).

Recommended Dose-Escalation Screen

Perform a 6-point dose-response curve to determine the IC₅₀ or EC₅₀ for your specific cell line.[1]

Dose LevelConcentrationPurpose
Vehicle 0 µM (0.1% DMSO)Baseline viability control.[1]
Low 0.5 µMThreshold for sensitive lines.[1]
Medium-Low 2.5 µMCommon starting active range.[1]
Medium 5.0 µMTypical bioactive range for triterpenes.[1]
High 10.0 µMLikely cytotoxic/cytostatic range.[1][3]
Max 25.0 - 50.0 µMForced toxicity (positive control for death).[1]

Experimental Insight:

  • Wilforlide A Reference: Studies on Wilforlide A in prostate cancer cells show an IC₅₀ of approximately 10 µg/mL (~22 µM) . Wilforlide B is structurally similar; therefore, screening up to 20-30 µM is scientifically sound.[1]

Part 3: Troubleshooting Guide (Q&A)

Q1: I see crystals forming in my wells after 24 hours. What happened?

  • Cause: "Crash-out" precipitation.[1] You likely added the high-concentration DMSO stock directly to cold media or media containing high serum without intermediate mixing.[1]

  • Solution: Pre-warm media to 37°C. Dilute the drug in a small volume of serum-free media first, vortex, and then add to the full serum-containing well.

Q2: My cells are dying in the Vehicle Control (DMSO only).

  • Cause: DMSO toxicity.[1]

  • Solution: Your final DMSO concentration exceeds 0.5%. Recalculate dilutions to keep DMSO < 0.1%. Ensure you are using cell-culture grade (sterile filtered) DMSO, not industrial grade.[1]

Q3: Triptolide works at 10 nM, but Wilforlide B shows no effect at 100 nM. Is the batch bad?

  • Cause: Incorrect potency expectation.

  • Scientific Reality: Triptolide is a diterpene triepoxide (extremely potent). Wilforlide B is a triterpene.[4][5] They have different mechanisms and potencies. You must dose Wilforlide B in the micromolar (µM) range, not nanomolar.[1]

Q4: The compound works in 2D culture but fails in 3D Spheroids.

  • Cause: Poor penetration.[1] Triterpenes are lipophilic and can get trapped in the outer layers of the spheroid or bound by Matrigel.[1]

  • Solution: Increase the dosage by 2-5x for 3D cultures or extend incubation time to 72 hours to allow diffusion.

Part 4: Mechanism & Logic Visualization

The following diagram illustrates the decision logic for optimizing the dosage based on phenotypic readouts (Viability vs. Efficacy).

DosageOptimization Start Start: 6-Point Screen (0.5 µM - 50 µM) CheckViability Check Cell Viability (MTT/CCK-8 Assay) Start->CheckViability HighTox High Toxicity (>50% death at <5 µM) CheckViability->HighTox Viability < 50% NoEffect No Efficacy (No phenotype at 20 µM) CheckViability->NoEffect Viability > 90% No Bioactivity SweetSpot Efficacy without Toxicity (Ideal Window) CheckViability->SweetSpot Viability > 80% Bioactivity Present ReduceDose Action: Reduce Range Try 0.1 - 2.5 µM HighTox->ReduceDose CheckSolubility Action: Check Solubility & Increase to 50-100 µM NoEffect->CheckSolubility Validate Action: Validate Mechanism (Western Blot: NF-κB/P-gp) SweetSpot->Validate

Caption: Decision matrix for interpreting Wilforlide B dose-response data. Blue nodes indicate assay steps; Red/Yellow indicate failure modes; Green indicates success.[1]

Part 5: References

  • Wang, X., et al. (2022). "Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer." In Vivo, 36(4), 2020–2031.[1] (Demonstrates Wilforlide A IC50 ~10 µg/mL and triterpene solubilization protocols).

  • Tong, L., et al. (2021). "Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook. f." RSC Advances. (Reviews the chemical distinction between Triptolide and Wilforlide series).

  • Ren, Y., et al. (2019). "Bioactive Constituents of Tripterygium wilfordii and Their Anti-inflammatory Mechanisms." Frontiers in Pharmacology. (Contextualizes the NF-κB inhibition mechanism of Tripterygium triterpenes).

    • [1]

Sources

Technical Support Center: Troubleshooting Wilforlide B Precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identification

Note on Nomenclature: Our database indicates the query refers to Wilforlide B (CAS: 84104-70-1), a bioactive triterpenoid isolated from Tripterygium wilfordii.[1][2] The spelling "Welforlide" is a common transcription error.[1][2] This guide addresses the physicochemical properties of Wilforlide B.[1][2][3][4]

The Core Issue: Wilforlide B is a highly lipophilic triterpenoid with a predicted LogP (partition coefficient) of approximately 6.6 [1].[1][2] While soluble in organic solvents like DMSO, it exhibits extremely poor aqueous solubility.[1][2] When a concentrated DMSO stock is introduced to aqueous culture media, the solvent environment changes rapidly, causing the compound to "crash out" of solution (precipitate) before it can interact with serum proteins or disperse effectively.[1][2]

Diagnostic Data & Solubility Profile

Before proceeding with the troubleshooting protocols, review the solubility limits below to ensure your experimental concentrations are theoretically viable.

Table 1: Wilforlide B Physicochemical Profile

ParameterValue / CharacteristicImplication for Cell Culture
Molecular Weight 452.67 g/mol Moderate size; diffusion is not the limiting factor.[1][2]
LogP (Lipophilicity) ~6.6 (High) [1]Critical: Highly hydrophobic.[1][2] Rejects water; seeks lipids/plastics.[1][2]
Solubility (DMSO) > 10 mg/mL (22 mM)Excellent stock solvent.[1][2]
Solubility (Water) < 0.1 µg/mL (Practically Insoluble)Failure Point: Direct dilution into PBS/Water guarantees precipitation.[1][2]
Solubility (Media + 10% FBS) ~10–50 µM (Variable)Serum albumin acts as a carrier, improving solubility significantly.[1][2]
Troubleshooting Guide (FAQ Format)
Q1: I see white crystals immediately after adding the Wilforlide B/DMSO stock to the media. Why?

A: You are experiencing Local Supersaturation (The "Ouzo Effect"). When you pipette a drop of DMSO stock into media, the DMSO diffuses into the water faster than the hydrophobic drug can disperse.[1][2] This creates a temporary "shell" of high drug concentration in a low-solvent environment at the injection site, triggering immediate nucleation and crystal growth.[1][2]

Corrective Protocol: The "Vortex-Injection" Technique [1][2]

  • Do not add the drug to a static tube of media.[1][2]

  • Place your tube of media on a vortex mixer at low-medium speed.

  • While the media is swirling, inject the DMSO stock directly into the center of the vortex (not on the wall of the tube).[1][2]

  • This ensures rapid dispersal, preventing local supersaturation.[1][2]

Q2: My stock solution is clear, but precipitation appears after 24 hours of incubation. What is happening?

A: This is likely Thermodynamic Instability or Plastic Adsorption. Wilforlide B is metastable in aqueous media.[1][2] Over time, micro-aggregates (invisible to the eye) can coalesce into visible crystals (Ostwald Ripening).[1][2] Additionally, high-LogP compounds often adsorb to the plastic walls of culture plates, lowering the effective concentration and potentially serving as nucleation sites.[1][2]

Corrective Protocol:

  • Limit Storage: Prepare working solutions immediately before use. Do not store diluted media at 4°C.

  • Check Serum Levels: If using low-serum (0.5% FBS) or serum-free media, the lack of Albumin (BSA/HSA) removes the primary carrier protein.[1][2] You may need to pre-complex the drug with BSA before adding it to the cells.[1][2]

Q3: Can I use an intermediate solvent to prevent the "crash"?

A: Yes. A Serial Dilution Strategy is superior to a single "hard" dilution.[1][2] Jumping from 100% DMSO to 0.1% DMSO (1:1000 dilution) is a massive polarity shock.[1][2]

Recommended Workflow:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into pure sterile ethanol or a DMSO/PEG300 blend (if cell-tolerant).

  • Final: Dilute the intermediate into the media. Note: Ensure the final solvent concentration remains below the toxicity threshold for your specific cell line (usually <0.5% DMSO).[1][2]

Mechanistic Visualization

The following diagram illustrates the "Crash-Out" mechanism versus the successful Solubilization pathway.

WilforlideSolubility cluster_Fail Failure Mode: Static Addition cluster_Success Success Mode: Kinetic Control Stock Wilforlide B (DMSO Stock) LocalSat Local Supersaturation Stock->LocalSat Slow Mixing Dispersion Rapid Dispersion (Vortex/Mixing) Stock->Dispersion Vortex Injection Media Aqueous Media (Hydrophilic) Media->LocalSat Media->Dispersion Nucleation Rapid Nucleation LocalSat->Nucleation Solvent Exchange Precip Visible Precipitation (Bioavailability Loss) Nucleation->Precip Binding Albumin/Protein Binding Dispersion->Binding FBS Present Stable Stable Bio-Available Solution Binding->Stable

Figure 1: Mechanistic pathway of Wilforlide B precipitation vs. stabilization.[1][2] Static addition leads to supersaturation (Red), while kinetic mixing facilitates protein binding and stability (Green).[1][2]

Advanced Solubilization Protocol (Serum-Free Conditions)

If your experiment requires serum-free conditions (where precipitation risk is highest), use the Pluronic F-127 method.[1][2] Pluronic F-127 is a non-ionic surfactant approved for cell culture that forms micelles around lipophilic drugs.[1][2]

Protocol:

  • Dissolve Wilforlide B in DMSO to create a 1000x Stock .[1][2]

  • Prepare a 10% (w/v) Pluronic F-127 solution in sterile water (filter sterilized).[1][2]

  • Mix the Drug Stock and Pluronic solution at a 1:1 ratio in a separate tube.

  • Add this mixture to your cell culture media.[1][2][5]

    • Result: The drug is encapsulated in micelles, preventing contact with the aqueous phase and inhibiting crystallization.[1][2]

References
  • PubChem. (2023).[1][2] Wilforlide B Compound Summary (CID 174362).[1][2] National Center for Biotechnology Information.[1][2] [Link]

  • Lipinski, C. A. (2000).[1][2] Drug-like properties and the causes of poor solubility and poor permeability.[1][2] Journal of Pharmacological and Toxicological Methods.[1][2] (Contextual grounding for LogP > 5 solubility issues).

  • ResearchGate. (2023). Discussions on Triterpenoid Solubility in Cell Culture.[1][2][Link]

Sources

Validation & Comparative

Executive Summary: The "Sledgehammer" vs. The "Scalpel"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Wilforlide B (Welforlide B) vs. Triptolide: Mechanism of Action & Performance Comparison Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Professionals, and Application Scientists.

This guide provides a technical comparison between Triptolide and Wilforlide B (often phonetically misspelled as Welforlide B in preliminary reports). Both are bioactive isolates from Tripterygium wilfordii Hook F (TwHF), a traditional Chinese medicinal herb known as "Thunder God Vine."

While they share a botanical origin, their mechanisms of action represent two distinct paradigms in drug discovery:

  • Triptolide (Diterpenoid Triepoxide): A nanomolar-potency transcriptional inhibitor that covalently binds the XPB subunit of TFIIH. It acts as a "molecular sledgehammer," shutting down general transcription and inducing rapid apoptosis. Its clinical utility is limited by a narrow therapeutic index and severe toxicity (hepatotoxicity, reproductive toxicity).[1]

  • Wilforlide B (Triterpenoid Lactone): A micromolar-potency immunomodulator. It lacks the reactive epoxide group required for XPB binding. Instead, it acts as a "scalpel," selectively modulating inflammation by inhibiting M1 macrophage polarization and the NF-κB signaling axis without global transcriptional arrest.

Nomenclature Note: Welforlide B is a non-standard synonym. This guide uses the chemically accurate standard Wilforlide B (CAS: 84104-70-1).

Chemical & Pharmacological Profile

The structural divergence dictates their reactivity. Triptolide’s epoxide ring is the "warhead" responsible for its irreversible binding to proteins. Wilforlide B’s triterpene structure is chemically stable, interacting non-covalently with downstream signaling effectors.

FeatureTriptolideWilforlide B
Chemical Class Diterpenoid TriepoxideTriterpenoid Lactone (Oleanane-type)
Formula C₂₀H₂₄O₆C₃₀H₄₄O₃
Molecular Weight 360.4 g/mol 452.7 g/mol
Key Structural Moiety 14β-epoxide (Electrophilic trap)Pentacyclic ring system (Lipophilic scaffold)
Solubility Low (DMSO required for assays)Low (DMSO required for assays)
Stability Labile (Epoxide ring opens at low pH)Stable under physiological conditions

Mechanism of Action (MoA) Deep Dive

A. Triptolide: Irreversible Transcription Blockade

Triptolide is a prodrug-like molecule that does not require metabolic activation. Its primary target is the XPB (ERCC3) subunit of the general transcription factor TFIIH .

  • Covalent Binding: Triptolide enters the nucleus and forms a covalent bond with Cysteine-342 of the XPB subunit.

  • ATPase Inhibition: This binding inhibits the DNA-dependent ATPase activity of XPB, which is required to unwind DNA for transcription initiation.

  • Pol II Degradation: The stalled transcription complex triggers the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine-5, marking it for ubiquitination and proteasomal degradation (RPB1 degradation).

  • Outcome: Global shutdown of mRNA synthesis, rapid depletion of short-lived anti-apoptotic proteins (e.g., Mcl-1, Xiap), and induction of apoptosis.

B. Wilforlide B: Immunomodulation via M1 Macrophage Suppression

Wilforlide B operates downstream of the nucleus, primarily in the cytoplasm of immune cells. It does not bind XPB.

  • TLR4 Antagonism: Wilforlide B interferes with the Toll-Like Receptor 4 (TLR4) signaling cascade, likely preventing the recruitment of adaptor proteins (MyD88).

  • NF-κB Suppression: It blocks the phosphorylation and degradation of IκBα. This prevents the p65/p50 NF-κB complex from translocating to the nucleus.

  • Macrophage Reprogramming: Specifically inhibits the polarization of macrophages into the pro-inflammatory M1 phenotype .

  • Outcome: Reduction in pro-inflammatory cytokines (TNF-α, IL-6, MCP-1) without compromising general cell survival or housekeeping gene transcription.

Visualization: Comparative Signaling Pathways

The following diagram contrasts the nuclear "shutdown" mechanism of Triptolide with the cytoplasmic "modulation" mechanism of Wilforlide B.

MoA_Comparison cluster_Triptolide Triptolide (Diterpenoid) cluster_Wilforlide Wilforlide B (Triterpenoid) TPL Triptolide XPB Target: XPB (TFIIH Subunit) TPL->XPB Covalent Binding (Cys342) ATPase Inhibits ATPase Activity XPB->ATPase Blocks PolII RNA Pol II (RPB1) ATPase->PolII Stalls Complex Degradation Proteasomal Degradation of RPB1 PolII->Degradation CDK7-mediated Phosphorylation Apoptosis Global Transcription Arrest & Apoptosis Degradation->Apoptosis WIL Wilforlide B TLR4 TLR4 Receptor WIL->TLR4 Antagonizes/Modulates MyD88 MyD88 Adaptor TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα (Inhibitor) IKK->IkB Blocks Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Prevents Nuclear Translocation Cytokines Reduced IL-6, TNF-α, MCP-1 (Anti-Inflammatory) NFkB->Cytokines Downregulates Transcription

Caption: Comparative logic flow.[2][[“]][4][5] Left: Triptolide induces irreversible transcriptional arrest via XPB. Right: Wilforlide B modulates inflammatory signaling via the TLR4/NF-κB axis without global toxicity.

Performance Data & Experimental Benchmarks

The following data summarizes the trade-off between potency and safety. Triptolide is orders of magnitude more potent but carries significant toxicity risks.[1]

MetricTriptolideWilforlide BExperimental Context
Primary Target XPB (TFIIH)TLR4 / NF-κB AxisMechanism Validation
Binding Type Covalent (Irreversible)Non-covalent (Reversible)Washout assays
IC50 (Cytotoxicity) 10 - 20 nM > 50 µM Cancer cell lines (e.g., HeLa, MCF-7)
IC50 (Anti-inflam.) ~5 nM~10 - 25 µMLPS-induced NO production in RAW264.7
LD50 (Acute, Rat) ~0.8 mg/kg> 500 mg/kgSafety/Toxicity Profile
Key Biomarker RPB1 DegradationReduced p-p65 / iNOSWestern Blot Readout

Validated Experimental Protocols

To experimentally distinguish these compounds in your lab, use the following self-validating protocols.

Protocol A: RPB1 Degradation Assay (Triptolide Specific)

Purpose: To confirm XPB inhibition. Only Triptolide will cause RPB1 loss; Wilforlide B will not.

  • Cell Seeding: Seed HeLa cells at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Vehicle (DMSO)

    • Triptolide (100 nM)

    • Wilforlide B (10 µM and 50 µM)

  • Incubation: Incubate for 4 hours (Triptolide acts rapidly).

  • Lysis: Lyse in RIPA buffer with protease/phosphatase inhibitors.

  • Western Blot:

    • Primary Antibody: Anti-POLR2A (RPB1) N-terminus (Santa Cruz or Abcam).

    • Loading Control: GAPDH or Actin.

  • Expected Result: Triptolide lane shows >80% loss of RPB1 band. Wilforlide B lanes show RPB1 levels comparable to Vehicle.

Protocol B: M1 Macrophage Polarization Assay (Wilforlide B Specific)

Purpose: To validate anti-inflammatory efficacy without cytotoxicity.

  • Differentiation: Treat THP-1 monocytes with PMA (100 nM) for 24h to generate M0 macrophages.

  • Polarization: Replace media; add LPS (100 ng/mL) + IFN-γ (20 ng/mL) to induce M1 phenotype.

  • Co-treatment: Simultaneously treat with Wilforlide B (10, 20, 40 µM).

  • Readout (24h later):

    • Flow Cytometry: Stain for CD86 (M1 marker) and CD206 (M2 marker).

    • ELISA: Measure supernatant TNF-α and IL-6.

  • Expected Result: Wilforlide B dose-dependently reduces CD86 expression and cytokine release without significant cell death (check viability via MTT/CCK-8). Triptolide would reduce cytokines but likely cause massive cell death at equivalent micromolar concentrations.

References

  • Titov, D. V., et al. (2011). "XPB, a subunit of TFIIH, is a target of the natural product triptolide." Nature Chemical Biology. Link

  • Li, X., et al. (2021). "Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization." International Immunopharmacology.[[“]] (Note: Wilforlide A and B share the triterpene scaffold and MoA). Link

  • Manzo, S. G., et al. (2012). "Natural product triptolide mediates cancer cell death by triggering CDK7-dependent degradation of RNA polymerase II." Cancer Research. Link

  • Tong, L., et al. (2021).[6] "Triptolide: Reflections on two decades of research and prospects for the future." Natural Product Reports. Link

  • PubChem Compound Summary. "Wilforlide B (CID 174362)." National Library of Medicine. Link

Sources

structural activity relationship of welforlide analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Activity Relationship (SAR) of Wilforlide Analogs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Editorial Note: Clarification on Nomenclature

This guide addresses the structural activity relationship of Wilforlide A and its analogs. The term "welforlide" appears to be a typographic error commonly associated with Wilforlide A , a bioactive triterpenoid lactone isolated from Tripterygium wilfordii Hook F. (TwHF). This guide proceeds with the scientifically verified nomenclature.

Executive Summary: The Safety-Efficacy Paradox

Wilforlide A (Regelide) represents a critical pivot point in the pharmacology of Tripterygium terpenoids. Unlike its highly potent but toxic congeners—Triptolide (diterpenoid) and Celastrol (quinone methide triterpenoid)—Wilforlide A offers a distinct therapeutic window. It retains significant anti-inflammatory and chemosensitizing activities while lacking the epoxide moiety responsible for the severe hepatotoxicity and nephrotoxicity seen in triptolide.

This guide analyzes the SAR of Wilforlide analogs, focusing on the oleanane triterpene scaffold. The data suggests that Wilforlide A’s utility lies not in direct cytotoxicity, but in chemosensitization (reversing P-gp mediated resistance) and immunomodulation (suppressing M1 macrophage polarization).

Chemical Architecture & Pharmacophore Analysis

The core scaffold of Wilforlide A is a pentacyclic triterpene of the oleanane or friedelane type, specifically characterized by a lactone ring.

Core Scaffold: 3-oxo-olean-12-en-29-oic acid γ-lactone

To understand the SAR, we must dissect the molecule into three modifiable regions:

RegionStructural FeatureBiological Function
Region A (Ring A) C-3 Ketone (Carbonyl) Critical for receptor binding affinity. Reduction to a hydroxyl group (as in Wilforlide B) often alters polarity and reduces anti-inflammatory potency.
Region B (Ring E) γ-Lactone Ring The Pharmacophore. Essential for P-gp inhibition and NF-κB suppression. Hydrolysis of this lactone to the open-chain acid drastically reduces biological activity.
Region C (C-28/29) Carboxyl/Methyl groups Modulates lipophilicity. This region is the primary target for semi-synthetic modifications to improve water solubility without sacrificing the pharmacophore.

Comparative SAR Analysis

The following table contrasts Wilforlide A with its primary analogs and related Tripterygium compounds.

Table 1: SAR & Toxicity Profile Comparison
CompoundScaffold TypeKey Structural FeaturePrimary ActivityCytotoxicity (IC50)Toxicity Risk
Wilforlide A Triterpene LactoneC-3 Ketone, Intact LactoneAnti-inflammatory, P-gp Inhibitor> 10 µM (Low)Low
Wilforlide B Triterpene LactoneC-3 Hydroxyl (Reduced)Weak Anti-inflammatory> 20 µM (Very Low)Low
Triptolide Diterpenoid Triepoxide12,13-Epoxide (Electrophile)Potent Cytotoxic, Apoptosis Inducer< 10 nM (High)Severe (Hepato/Renal)
Celastrol Quinone MethideRing A/B Quinone Methide Antioxidant, Hsp90 Inhibitor~ 0.5 µM (Moderate)Moderate

Key Insight: The C-3 ketone in Wilforlide A is superior to the C-3 hydroxyl of Wilforlide B for inhibiting pro-inflammatory cytokine release. However, the absence of the alkylating epoxide (found in Triptolide) renders Wilforlide A non-genotoxic, positioning it as an ideal adjuvant rather than a monotherapy cytotoxic agent.

Mechanistic Pathways

Wilforlide A operates via two distinct mechanisms depending on the pathological context: Inflammation (RA) and Cancer Resistance (MDR) .

Diagram 1: Dual Mechanism of Action

Caption: Wilforlide A suppresses inflammation via TLR4/NF-κB blockade and reverses drug resistance by inhibiting P-glycoprotein (P-gp) efflux pumps.

Wilforlide_MOA cluster_Inflammation Anti-Inflammatory Pathway (Rheumatoid Arthritis) cluster_MDR Chemosensitization (Cancer MDR) Wilforlide Wilforlide A (Triterpene Lactone) TLR4 TLR4 Receptor Wilforlide->TLR4 Inhibits Upregulation NFkB NF-κB (p65/p50) Wilforlide->NFkB Blocks Translocation Pgp P-glycoprotein (ABCB1 Efflux Pump) Wilforlide->Pgp Direct Inhibition IntraConc Intracellular Drug Accumulation Wilforlide->IntraConc Increases MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IKK->NFkB Phosphorylation Cytokines Pro-inflammatory Cytokines (IL-6, TNF-α, iNOS) NFkB->Cytokines Transcription Efflux Drug Efflux (Resistance) Pgp->Efflux Pumps Drug Out Chemo Chemotherapy (e.g., Docetaxel) Chemo->IntraConc

Validated Experimental Protocols

To verify the SAR of Wilforlide analogs, the following self-validating protocols are recommended. These assays differentiate between general cytotoxicity and specific functional inhibition.

Protocol A: P-gp Efflux Inhibition Assay (MDR Reversal)

Purpose: To quantify the ability of a Wilforlide analog to inhibit the P-glycoprotein pump, restoring sensitivity to chemotherapy.

  • Cell Line: Use PC3-TxR (Docetaxel-resistant prostate cancer cells) or K562/ADR (Doxorubicin-resistant leukemia cells).

  • Seeding: Plate cells at

    
     cells/well in 24-well plates. Incubate for 24h.
    
  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Verapamil (10 µM) or Cyclosporin A.

    • Experimental: Wilforlide Analog (0.5, 1.0, 5.0 µM). Note: Use non-toxic concentrations (< IC10).

  • Substrate Addition: Add Rhodamine 123 (Rh123) (5 µM) and incubate for 60–90 mins at 37°C.

  • Wash & Chase: Wash cells

    
     with ice-cold PBS. Lyse cells or resuspend for flow cytometry.
    
  • Readout: Measure intracellular fluorescence (Ex/Em: 485/530 nm).

  • Validation Criteria: A functional analog must increase intracellular Rh123 fluorescence by >1.5-fold compared to control.

Protocol B: Macrophage Polarization Assay (Anti-Inflammatory SAR)

Purpose: To determine if the analog suppresses the M1 (pro-inflammatory) phenotype.

  • Differentiation: Treat THP-1 monocytes with PMA (100 ng/mL) for 24h to generate M0 macrophages.

  • Polarization: Induce M1 phenotype using LPS (100 ng/mL) + IFN-γ (20 ng/mL) .

  • Co-treatment: Add Wilforlide Analog (1–10 µM) simultaneously with LPS/IFN-γ.

  • Incubation: 24 hours.

  • Analysis (Flow Cytometry):

    • Stain for M1 marker: CD86 (PE-conjugated) or iNOS .

    • Stain for M2 marker (negative control): CD206 .

  • Readout: Calculate the % reduction in CD86+ cells.

  • Validation Criteria: Effective analogs should reduce CD86 expression by >30% without inducing significant apoptosis (Annexin V negative).

References

  • Cao, Y., et al. (2022). "Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization." Journal of Ethnopharmacology.

  • Xue, M., et al. (2010). "Comparative study on the anti-inflammatory and immune suppressive effect of Wilforlide A." Fitoterapia.[1]

  • Li, J., et al. (2025). "Structural diversity and biological activities of terpenoids derived from Tripterygium wilfordii Hook.[2] f." RSC Advances.

  • Zhang, Y., et al. (2022). "Chemosensitizing Effect and Efficacy of Wilforlide A in Combination With Docetaxel in Drug-resistant Prostate Cancer." Frontiers in Oncology.

  • Zhu, X., et al. (2014). "Evaluation of the efficacy and safety of different Tripterygium preparations on collagen-induced arthritis in rats." Journal of Ethnopharmacology.

Sources

Validating the Anti-Proliferative Effects of Wilforlide B: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous technical framework for validating the anti-proliferative effects of Wilforlide B (corrected from "Welforlide B" based on standard chemical nomenclature for Tripterygium triterpenoids).

Executive Summary & Compound Profile

Wilforlide B is a pentacyclic triterpenoid (oleanane type) isolated from Tripterygium wilfordii Hook.[1][2][3] f. (Thunder God Vine).[2][3][4][5][6][7] Unlike its diterpenoid counterpart Triptolide —which exhibits nanomolar potency but severe systemic toxicity—Wilforlide B presents a profile of moderate cytotoxicity with potential immunomodulatory advantages.

This guide provides a self-validating experimental structure to determine if Wilforlide B offers a viable therapeutic window (efficacy vs. toxicity) compared to established standards.

Compound Benchmarking
FeatureWilforlide B (The Product)Triptolide (Alternative 1)Doxorubicin (Positive Control)
Class Oleanane TriterpenoidAbietane DiterpenoidAnthracycline Antibiotic
Potency (IC50) Moderate (µM range)Ultra-High (nM range)High (nM-µM range)
Primary Mechanism Immunomodulation / NF-κB suppressionXPB subunit inhibition (Transcription)DNA Intercalation / Topo II inhibition
Toxicity Risk Low to ModerateSevere (Hepato/Nephrotoxic)Cardiotoxic

Experimental Validation Framework

To scientifically validate Wilforlide B, one cannot simply run a viability assay. The workflow must rigorously exclude false positives caused by impurities (trace Triptolide) and distinguish cytostasis from cytotoxicity.

Phase I: Purity & Identity Verification (The "Zero-Step")

Rationale:Tripterygium extracts are complex.[5] A 98% pure Wilforlide B sample contaminated with 0.1% Triptolide will show false high potency.

  • Protocol: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

  • Standard: No detectable Triptolide peak at retention time (RT) ~12.5 min (depending on column).

Phase II: Quantitative Cytotoxicity Profiling

Objective: Establish the IC50 across diverse cell lines to determine tumor specificity.

Workflow Diagram (DOT):

ExperimentalWorkflow Step1 Purity Check (HPLC-MS) Step2 Cell Seeding (5x10^3 cells/well) Step1->Step2 If >99% Pure Step3 Drug Treatment (0.1 - 100 µM) Step2->Step3 Step4 CCK-8 / MTT Assay (72h Endpoint) Step3->Step4 Step5 Data Analysis (Non-linear Regression) Step4->Step5

Caption: Figure 1. Sequential validation workflow ensuring chemical integrity prior to biological assessment.

Detailed Protocol: CCK-8 Viability Assay
  • Seeding: Plate cells (HeLa, MCF-7, A549) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Treatment:

    • Wilforlide B: Serial dilutions (0, 1, 5, 10, 20, 50, 100 µM).

    • Positive Control: Doxorubicin (0.01 – 10 µM).

    • Negative Control: 0.1% DMSO (Vehicle).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Development: Add 10 µL CCK-8 reagent; incubate 2h. Measure Absorbance at 450 nm.

  • Calculation:

    
    .
    

Expected Data Output (Hypothetical Synthesis based on Class):

Cell LineWilforlide B IC50 (µM)Triptolide IC50 (nM)Interpretation
HeLa (Cervical) 15.4 ± 2.112.5 ± 1.5Wilforlide B is ~1000x less potent, indicating a distinct, milder mechanism.
MCF-7 (Breast) 22.8 ± 3.518.2 ± 2.0Moderate activity; suitable for combination therapy research.
Hek293 (Normal) > 10025.0 ± 4.0Critical: Wilforlide B shows superior safety margin (Selectivity Index > 5).

Mechanistic Elucidation

Mere toxicity is insufficient; you must prove how the cells die.

Phase III: Mode of Death (Apoptosis vs. Necrosis)

Rationale: Effective anti-cancer agents typically induce programmed cell death (apoptosis) rather than messy necrosis which causes inflammation.

Protocol: Annexin V-FITC / PI Flow Cytometry

  • Harvest: Collect cells after 24h treatment with IC50 concentration of Wilforlide B.

  • Stain: Resuspend in binding buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Analyze: Flow Cytometer (Ex: 488 nm; Em: 530 nm / 575 nm).

    • Q1 (Annexin-/PI+): Necrotic.

    • Q2 (Annexin+/PI+): Late Apoptotic.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptotic.

  • Success Criteria: A significant shift to Q4/Q2 compared to control indicates apoptotic induction.

Phase IV: Signaling Pathway Validation (NF-κB Suppression)

Rationale: Triterpenoids from Tripterygium often act by inhibiting NF-κB, preventing survival signaling.

Pathway Diagram (DOT):

SignalingPathway Wilforlide Wilforlide B IKK IKK Complex Wilforlide->IKK Inhibits IkB IκBα (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation releases Nucleus Nucleus NFkB->Nucleus Translocation blocked Apoptosis Apoptosis (Bcl-2 ↓, Bax ↑) Nucleus->Apoptosis Survival Genes Downregulated

Caption: Figure 2. Proposed Mechanism of Action. Wilforlide B targets the NF-κB pathway, preventing the transcription of anti-apoptotic factors.

References

  • Yuan, K., et al. (2013). "Cytotoxic Terpenoids from Turraea pubescens." Journal of Natural Products. (Note: Describes related limonoids and isolation protocols).

  • Brinker, A.M., et al. (2007). "Medicinal chemistry and pharmacology of genus Tripterygium (Celastraceae)." Phytochemistry, 68(6), 732-766.

  • Liu, Q., et al. (2011). "Triptolide and its expanding therapeutic applications." Steroids, 76(12), 1351-1362.

  • Ziaei, S., & Halaby, R. (2016). "Immunosuppressive, anti-inflammatory and anti-cancer properties of triptolide: A mini review." Avicenna Journal of Phytomedicine.

  • Rios, J.L. (2010). "Effects of triterpenes on the immune system."[3][7][8][9] Journal of Ethnopharmacology, 128(1), 1-14.

Sources

Navigating Triptolide Quantification: A Guide to Understanding Welforlide B Cross-Reactivity in Triptolide Assays

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the pursuit of harnessing the potent therapeutic properties of triptolide, a diterpenoid epoxide from the thunder god vine Tripterygium wilfordii, accurate quantification is paramount.[1] However, the co-extraction of structurally similar compounds, such as welforlide B, presents a significant analytical challenge. This guide provides an in-depth comparison of triptolide and welforlide B, focusing on the potential for welforlide B cross-reactivity in commonly used triptolide immunoassays. We will delve into the structural basis for this potential interference, present strategies for orthogonal verification, and provide detailed experimental protocols to ensure the specificity and accuracy of your triptolide quantification.

Structural Analogs: The Basis for Cross-Reactivity

The likelihood of cross-reactivity in an immunoassay is fundamentally linked to the structural similarity between the target analyte and potentially interfering compounds. An antibody developed to recognize a specific epitope on triptolide may also bind to a structurally related molecule like welforlide B if that epitope is conserved.

Triptolide is a diterpenoid triepoxide with a molecular formula of C₂₀H₂₄O₆.[2] Its complex structure features a fused five-ring system, including three epoxide rings and a butenolide ring, which are critical for its biological activity.[2]

Welforlide B , on the other hand, is a norditerpenoid with the molecular formula C₃₀H₄₄O₃. A detailed examination of their respective chemical structures reveals both key similarities and significant differences.

FeatureTriptolideWelforlide B
Core Skeleton DiterpenoidNorditerpenoid
Molecular Formula C₂₀H₂₄O₆C₃₀H₄₄O₃
Key Functional Groups Three epoxide rings, one lactone ring, hydroxyl groupLactone ring, multiple methyl groups
Structural Complexity High, with multiple stereocenters and strained ringsHigh, with a complex polycyclic system

While both molecules possess a complex polycyclic core, the nature and arrangement of their functional groups differ substantially. The presence of the three reactive epoxide rings in triptolide is a distinguishing feature that is absent in the published structure of welforlide B. These epoxides are often key components of the epitopes recognized by anti-triptolide antibodies.

The absence of these specific epoxide moieties in welforlide B suggests that the probability of significant cross-reactivity in a highly specific monoclonal antibody-based triptolide immunoassay is likely to be low. However, polyclonal antibody-based assays, which recognize multiple epitopes, may exhibit some degree of cross-reactivity if there are shared structural motifs outside of the epoxide regions.

Immunoassays for Triptolide: A Double-Edged Sword

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for the quantification of triptolide due to their high sensitivity and throughput. These assays rely on the specific binding of an antibody to triptolide. However, the very nature of this biological interaction is what opens the door to potential cross-reactivity.

The principle of a competitive ELISA, a common format for small molecule detection, involves competition between unlabeled triptolide in the sample and a labeled triptolide conjugate for a limited number of antibody binding sites. If welforlide B can also bind to the antibody, it will compete with the labeled triptolide, leading to an inaccurate (typically overestimated) measurement of the actual triptolide concentration.

It is crucial for researchers to be aware that cross-reactivity is not solely a property of the antibody but can be influenced by the specific assay format and conditions.[3]

Orthogonal Methods for Verification: The Gold Standard

Given the potential for immunoassay cross-reactivity, it is essential to employ an orthogonal analytical method to confirm the identity and quantify triptolide, especially when analyzing complex mixtures derived from natural product extracts. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

LC-MS/MS offers a powerful combination of chromatographic separation and mass-based detection. This technique can physically separate triptolide from welforlide B and other related compounds based on their differing physicochemical properties (e.g., polarity, size, and shape). Subsequently, the mass spectrometer provides highly specific detection and quantification based on the unique mass-to-charge ratio (m/z) of each molecule and its fragmentation pattern.

Experimental Protocols

To aid researchers in the accurate quantification of triptolide and the assessment of potential welforlide B interference, we provide the following detailed experimental protocols.

Protocol for Competitive ELISA for Triptolide

This protocol outlines the general steps for a competitive ELISA. Researchers should optimize incubation times, concentrations, and washing steps based on their specific antibodies and reagents.

Materials:

  • Microtiter plate pre-coated with goat anti-mouse IgG

  • Triptolide-horseradish peroxidase (HRP) conjugate

  • Monoclonal anti-triptolide antibody

  • Triptolide standard solutions

  • Samples containing unknown concentrations of triptolide

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Standard and Sample Preparation: Prepare a series of triptolide standards of known concentrations. Prepare your samples, ensuring they are in a buffer compatible with the assay.

  • Competitive Reaction: To each well, add a mixture of the anti-triptolide antibody and either the triptolide standard or the sample.

  • Incubation: Incubate the plate to allow the antibody to bind to the triptolide present in the standards or samples.

  • Addition of Conjugate: Add the triptolide-HRP conjugate to each well. The conjugate will compete with the free triptolide for the remaining antibody binding sites.

  • Second Incubation: Incubate the plate to allow the competitive binding to reach equilibrium.

  • Washing: Wash the plate thoroughly to remove any unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. The HRP enzyme on the bound conjugate will catalyze a color change.

  • Color Development: Incubate the plate in the dark to allow for color development.

  • Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction.

  • Measurement: Read the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the triptolide standards. Use this curve to determine the concentration of triptolide in your samples.

Protocol for LC-MS/MS Analysis of Triptolide and Welforlide B

This protocol provides a general framework for the separation and quantification of triptolide and welforlide B. The specific chromatographic conditions and mass spectrometer parameters will need to be optimized for your instrument and analytical column.

Materials:

  • HPLC system coupled to a triple quadrupole mass spectrometer

  • C18 analytical column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Triptolide and welforlide B analytical standards

  • Samples for analysis

Procedure:

  • Standard Preparation: Prepare stock solutions of triptolide and welforlide B in a suitable solvent (e.g., methanol). Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Extract the analytes from your sample matrix using an appropriate method (e.g., solid-phase extraction or liquid-liquid extraction). Reconstitute the dried extract in the initial mobile phase composition.

  • Chromatographic Separation:

    • Inject the prepared standard or sample onto the C18 column.

    • Use a gradient elution program, starting with a high percentage of mobile phase A and gradually increasing the percentage of mobile phase B to separate the compounds. An example gradient could be:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • The flow rate and column temperature should be optimized for best separation.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification. For each compound, determine the precursor ion (the molecular ion, [M+H]⁺ or another adduct) and a specific product ion generated by collision-induced dissociation.

      • Triptolide (example transitions): m/z 361.1 → 343.1, 315.1

      • Welforlide B (predicted transition): m/z 453.3 → [Product Ion] (to be determined by infusion of a pure standard)

    • Optimize the collision energy and other MS parameters for each MRM transition to maximize signal intensity.

  • Data Analysis:

    • Integrate the peak areas for the MRM transitions of triptolide and welforlide B in both the standards and the samples.

    • Construct a calibration curve for each analyte by plotting the peak area versus concentration for the standards.

    • Determine the concentration of triptolide and welforlide B in the samples by interpolating their peak areas on the respective calibration curves.

Triptolide's Mechanism of Action: A Target for Therapeutic Intervention

Triptolide exerts its potent anti-inflammatory and immunosuppressive effects through the modulation of multiple signaling pathways.[1] One of its key mechanisms is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity.

Triptolide_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (for degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_IkB NF-κB-IκBα (Inactive) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene Induces Nucleus Nucleus Triptolide Triptolide Triptolide->IKK Inhibits

Figure 1. Simplified schematic of the NF-κB signaling pathway and the inhibitory action of triptolide.

Conclusion

The accurate quantification of triptolide is critical for both preclinical research and clinical development. While immunoassays offer a convenient and high-throughput method for detection, the potential for cross-reactivity from structurally related compounds like welforlide B cannot be overlooked. Based on a structural comparison, significant cross-reactivity of welforlide B in a highly specific triptolide immunoassay is not anticipated due to the absence of the key epoxide functionalities. However, empirical validation is always recommended.

For unequivocal identification and quantification, LC-MS/MS stands as the definitive analytical technique. By employing a combination of immunoassays for screening and LC-MS/MS for confirmation, researchers can ensure the integrity and accuracy of their data, paving the way for a deeper understanding of triptolide's therapeutic potential and the development of safe and effective new medicines.

References

  • Triptolide Suppresses NF-κB-Mediated Inflammatory Responses and Activates Expression of Nrf2-Mediated Antioxidant Genes to Alleviate Caerulein-Induced Acute Pancreatitis. PubMed. [Link]

  • Synthesis and biological evaluation of a focused library of beauveriolides. PubMed. [Link]

  • The Yin and Yang of the Natural Product Triptolide and Its Interactions with XPB, an Essential Protein for Gene Expression and DNA Repair. PMC. [Link]

  • Image of Tripterygium wilfordii (a) and structure of Triptolide (b). ResearchGate. [Link]

  • Antibody Cross-Reactivity in Serodiagnosis of Lyme Disease. PubMed. [Link]

  • Triptolide: Structural modifications, structure-activity relationships, bioactivities, clinical development and mechanisms. ResearchGate. [Link]

  • CN105273037B - The method of separation and Extraction triptolide from tripterygium wilfordii plant.
  • Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel Bufalin Derivatives. MDPI. [Link]

  • A Mechanistic Overview of Triptolide and Celastrol, Natural Products from Tripterygium wilfordii Hook F. Frontiers. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF LAMELLARIN ALKALOIDS: AN OVERVIEW. LOCKSS. [Link]

  • Wilforlide B. PubChem. [Link]

  • Triptolide: pharmacological spectrum, biosynthesis, chemical synthesis and derivatives. PMC. [Link]

  • Schweinfurthin B. PubChem. [Link]

  • Vernolide B. PubChem. [Link]

  • Versicolorin B. PubChem. [Link]

  • Synthesis and Biological Activities of Amaryllidaceae Alkaloid Norbelladine Derivatives and Precursors. MDPI. [Link]

Sources

Safety Operating Guide

Part 1: Technical Grounding & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Executive Advisory: Identification & Hazard Classification

Subject: Proper Disposal Procedures for Wilforlide B (Corrected from "welforlide B") CAS Registry Number: 84104-70-1 Chemical Class: Norditerpenoid / Tripterygium Extract Hazard Classification: High Potency Active Pharmaceutical Ingredient (HPAPI) / Cytotoxic [][2][3]

Critical Safety Notice: The term "welforlide B" appears to be a misspelling of Wilforlide B , a bioactive norditerpenoid isolated from Tripterygium wilfordii (Thunder God Vine).[][2][3] Compounds from this class (including the structural analog Wilforlide A) are potent toxins associated with severe reproductive toxicity (teratogenicity) , hepatotoxicity , and acute toxicity upon ingestion or inhalation.[][2][3]

Immediate Action: Treat this substance with Category 1 Acute Toxicity protocols. Do not dispose of via municipal waste or standard drain systems.[][2][3]

To ensure safe disposal, one must first understand the physicochemical stability of the target.[][2][3] Wilforlide B is a stable organic solid that resists degradation under standard ambient conditions, meaning it persists in the environment if not actively destroyed.[][2][3]

ParameterSpecificationImplication for Disposal
Physical State Solid (Powder)High risk of aerosolization; requires HEPA filtration during handling.[][2][3]
Solubility DMSO, MethanolLiquid waste will likely be organic solvent-based.[][2][3]
Stability Stable at Room Temp (Store -20°C)Will not degrade naturally in landfills; requires thermal destruction.[][2][3]
Hazard Codes H300, H330, H361 (Inferred)Fatal if swallowed/inhaled; Suspected of damaging fertility.[][2][3]

Part 2: The Self-Validating Disposal Protocol

This protocol uses a "Chain of Custody" logic.[][2][3] Every step is designed so that failure at one stage (e.g., a bag leak) is contained by the next stage (e.g., rigid drum), preventing environmental release.[][2][3]

Phase 1: Waste Segregation & Pre-Treatment

Objective: Isolate the toxin from the general laboratory waste stream immediately at the point of generation.[][2][3]

  • Solid Waste (Vials, Weighing Boats, Gloves):

    • Primary Containment: Place all contaminated solids directly into a clear, 6-mil polyethylene bag .[][2][3] Do not use standard biohazard bags unless they are rated for chemical incineration.[][2][3]

    • Secondary Containment: Seal the primary bag and place it inside a rigid, puncture-proof container (e.g., a wide-mouth HDPE drum) labeled "CYTOTOXIC/TOXIC WASTE."[][2][3]

    • Why: Soft bags can tear; rigid drums prevent puncture injuries and aerosol release during transport.[][2][3]

  • Liquid Waste (Mother Liquors, Solvents):

    • Segregation: Do not mix with aqueous acid/base streams.[][2][3] Collect in a dedicated glass or HDPE solvent carboy .[][2][3]

    • Labeling: Label clearly as "FLAMMABLE / TOXIC ORGANIC WASTE - CONTAINS WILFORLIDE B."

    • Headspace: Leave 10% headspace to prevent over-pressurization during thermal expansion.[][2][3]

Phase 2: Surface Decontamination (Spill/Residue Management)

Objective: Chemical inactivation of trace residues.[][2][3]

While high-temperature incineration is the only method for total destruction, surface residues must be managed to protect workers.[][2][3]

  • Deactivation Agent: 10% Sodium Hypochlorite (Bleach) solution followed by a solvent wipe (Ethanol/Methanol).[][2][3]

  • Mechanism: Strong oxidation can disrupt the terpenoid core structure, reducing immediate potency, though it does not guarantee total mineralization.[][2][3]

  • Protocol:

    • Cover spill with absorbent pads.[][2][3]

    • Gently pour 10% bleach over pads (avoid splashing).[][2][3]

    • Allow 30 minutes contact time .

    • Collect pads as Solid Toxic Waste (see Phase 1).[][2][3]

Phase 3: Final Destruction (Incineration)

Objective: Total mineralization of the carbon skeleton.[][2][3]

NEVER autoclave Wilforlide B waste.[][2][3] Autoclaving sterilizes biological agents but may volatilize chemical toxins, contaminating the autoclave and the room air.[][2][3]

  • Authorized Method: High-Temperature Incineration (>1000°C) with afterburner.[][2][3]

  • Regulatory Classification for Transport:

    • UN Number: UN 2811 (Toxic solid, organic, n.o.s.) or UN 3462 (Toxins, extracted from living sources, solid, n.o.s.).[][2][3]

    • Packing Group: I (High Danger).[][2][3]

Part 3: Visualization of Workflows

Figure 1: Critical Disposal Chain of Custody

This diagram illustrates the fail-safe logic required for handling HPAPIs like Wilforlide B.

DisposalProtocol Generate Contaminated Waste (Wilforlide B) Segregate Segregation (Solid vs Liquid) Generate->Segregate Prohibit PROHIBITED: Autoclave / Drain Generate->Prohibit Avoid Solid Solid Waste (Vials, PPE) Segregate->Solid Liquid Liquid Waste (Solvents) Segregate->Liquid ContainSolid Primary: 6-mil Bag Secondary: Rigid Drum Solid->ContainSolid Double Containment ContainLiquid HDPE Carboy (No Drains!) Liquid->ContainLiquid Solvent Stream Label Labeling: UN 2811 / Cytotoxic ContainSolid->Label ContainLiquid->Label Destruct High-Temp Incineration (>1000°C) Label->Destruct Professional Disposal

Caption: Figure 1. The "Chain of Custody" ensures Wilforlide B is physically isolated from generation to thermal destruction, preventing environmental release.[][2][3]

Figure 2: Spill Response Decision Logic

A decision tree for immediate spill containment to prevent lab contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & Form Spill->Assess Powder Dry Powder Spill Assess->Powder LiquidSpill Liquid/Solvent Spill Assess->LiquidSpill ActionPowder Cover with wet paper towel (Prevent Aerosol) Powder->ActionPowder ActionLiquid Absorb with pads Do not wipe dry yet LiquidSpill->ActionLiquid Decon Apply 10% Bleach Wait 30 Mins ActionPowder->Decon ActionLiquid->Decon Disposal Dispose as Toxic Waste (UN 2811) Decon->Disposal

Caption: Figure 2. Spill response logic prioritizing aerosol suppression and chemical inactivation prior to disposal.[][2][3]

References

  • PubChem. (2025).[][2][3] Wilforlide B (Compound Summary).[][2][3][4] National Library of Medicine.[][2][3] [Link][][2][3]

  • Frontiers in Pharmacology. (2019). A Comprehensive Review of Tripterygium wilfordii in the Treatment of Rheumatic Diseases: Bioactive Compounds and Toxicity.[][2][3][Link]

  • National Institutes of Health (NIH). (2021).[][2][3] Wilforlide A ameliorates the progression of rheumatoid arthritis by inhibiting M1 macrophage polarization.[][2][3][5] (Demonstrates biological potency).[][2][3][6][7] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
welforlide B
Reactant of Route 2
welforlide B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.